molecular formula C3H4O2S B13016453 3-Mercaptoacrylic acid

3-Mercaptoacrylic acid

Cat. No.: B13016453
M. Wt: 104.13 g/mol
InChI Key: LINSLUIHIHAFNA-OWOJBTEDSA-N
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Description

Historical Context of 3-Mercaptopropionic Acid Synthesis and Recognition

The development of 3-Mercaptopropionic acid is intrinsically linked to the broader historical exploration of thiols and carboxylic acids in the 19th century. atamankimya.com As chemists began to systematically investigate organic compounds containing sulfur, a variety of thiol derivatives were discovered. atamankimya.com 3-MPA, also known as β-mercaptopropionic acid, likely emerged during this period of foundational organic chemistry research. atamankimya.comatamankimya.com

By the 20th century, the compound gained more specific interest as its potential applications in industrial processes and organic synthesis became more apparent. atamankimya.com Early synthesis methods focused on the addition of hydrogen sulfide (B99878) to acrylic acid. atamanchemicals.comatamankimya.com Another common production method involves the reaction of acrylonitrile (B1666552) with hydrogen sulfide, followed by hydrolysis to yield 3-MPA. atamankimya.comfcchemicals.com Over time, refinements in synthesis have been developed to improve yield and purity, such as methods using thiodipropionitrile as a starting material or employing catalysts like magnesium oxide. justia.comgychbjb.com Its recognition has grown from being a chemical intermediate to a crucial component in the synthesis of pharmaceuticals, polymers, and advanced materials. atamankimya.com

Table 1: Key Properties of 3-Mercaptopropionic Acid

Property Value
Chemical Formula C₃H₆O₂S
Molar Mass 106.14 g/mol
Appearance Colorless liquid
Boiling Point 110-111 °C at 15 mmHg
Melting Point 15-18 °C
Density 1.218 g/mL at 25 °C
pKa 4.34
Refractive Index 1.492 (at 20°C)

Source: atamanchemicals.comatamankimya.comnih.gov

Foundational Significance of Thiol and Carboxylic Acid Bifunctionality in Chemical Systems

The versatility of 3-Mercaptopropionic acid stems directly from its bifunctional structure, which contains both a carboxylic acid and a thiol group. atamankimya.comatamanchemicals.com This dual functionality allows it to participate in a wide array of chemical reactions and interactions, making it a valuable tool in diverse chemical systems.

The thiol (-SH) group is known for its strong affinity for heavy metals and its ability to form stable bonds with gold and other noble metal surfaces. atamanchemicals.compolysciences.com This property is extensively exploited in the creation of self-assembled monolayers (SAMs) on surfaces like gold electrodes, which can then be used in sensors and electrochemical devices. atamanchemicals.com The thiol group also allows 3-MPA to act as a capping agent, stabilizing nanoparticles such as gold and CdSe quantum dots, preventing their aggregation and rendering them water-soluble. atamanchemicals.comfcchemicals.com Furthermore, the thiol moiety can participate in thiol-ene reactions and form disulfide bonds, which is crucial for cross-linking polymers to create hydrogels for applications in tissue engineering and drug delivery. atamanchemicals.comnih.gov

The carboxylic acid (-COOH) group provides another reactive site. It can undergo standard reactions like esterification and amidation, allowing 3-MPA to be incorporated into larger molecules and polymer chains. atamankimya.compolysciences.com This functional group is particularly important for bioconjugation, where it can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on proteins, peptides, and other biomolecules. polysciences.comnih.gov This enables the attachment of molecules to surfaces or nanoparticles previously functionalized with 3-MPA. polysciences.com The combination of these two functional groups in one molecule allows for precise control over the assembly and functionalization of complex chemical and biological systems. atamankimya.compolysciences.com

Table 2: Research Applications Driven by 3-MPA's Bifunctionality

Application Area Role of Thiol Group (-SH) Role of Carboxylic Acid Group (-COOH) Research Finding
Nanoparticle Synthesis Binds to nanoparticle surface (e.g., gold, ZnSe), providing stability. Provides hydrophilicity and a site for further functionalization. Used to prepare hydrophilic and stable gold nanoparticles and ZnSe quantum dots for biosensor applications. atamanchemicals.com
Surface Functionalization Forms self-assembled monolayers (SAMs) on metal substrates. Allows for covalent attachment of biomolecules (e.g., enzymes) via amide bond formation. Creates carboxyl-terminated coatings on electrodes for biosensors and other electrochemical applications. atamanchemicals.compolysciences.com
Bioconjugation & Hydrogels Participates in cross-linking reactions (e.g., disulfide bond formation). Enables covalent attachment to proteins and peptides. Facilitates the creation of hydrogel matrices for cell scaffolding and drug delivery systems. polysciences.comnih.gov
Organic Synthesis Acts as a nucleophile and reducing agent. Can be converted to esters and amides. Used as a demethylating agent in pharmaceutical synthesis, such as in the production of O-desmethylvenlafaxine. atamankimya.comatamankimya.com
Peptide Chemistry Mediates peptide fragmentation through N→S acyl shift. Forms thioesters essential for chemical ligation. Enables sequence-specific fragmentation of proteins to produce thioesters for native chemical ligation reactions. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4O2S

Molecular Weight

104.13 g/mol

IUPAC Name

(E)-3-sulfanylprop-2-enoic acid

InChI

InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+

InChI Key

LINSLUIHIHAFNA-OWOJBTEDSA-N

Isomeric SMILES

C(=C/S)\C(=O)O

Canonical SMILES

C(=CS)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Mercaptopropionic Acid and Its Derivatives

Established Synthetic Pathways

Traditional synthesis of 3-mercaptopropionic acid relies on several well-documented chemical routes utilizing readily available starting materials.

Acrylonitrile-Based Synthetic Routes

One common industrial method for producing 3-MPA involves the use of acrylonitrile (B1666552) as a starting material. This process typically involves the reaction of acrylonitrile with an alkaline hydrosulfide (B80085), such as sodium hydrosulfide (NaSH), followed by hydrolysis of the resulting intermediate. epo.orgatamankimya.com The initial reaction is a Michael addition of the hydrosulfide ion to the activated double bond of acrylonitrile. google.comgoogle.com

A key intermediate in this process can be thiodipropionitrile, which is formed by reacting two moles of acrylonitrile with one mole of NaSH. epo.org This intermediate is then reacted with additional alkaline hydrosulfide in the presence of an alkali hydroxide (B78521) to produce 3-mercaptopropionitrile. epo.orggoogle.com The final step is the acidification or saponification of 3-mercaptopropionitrile, which hydrolyzes the nitrile group to a carboxylic acid, yielding 3-mercaptopropionic acid. epo.orggoogle.com This multi-step process is designed to achieve high yields and avoid the formation of unwanted by-products. epo.org

Table 1: Example Reaction Conditions for Acrylonitrile-Based Synthesis
StepReactantsTemperatureKey OutcomeReference
1. Intermediate FormationAcrylonitrile, Sodium Hydrosulfide (NaSH)35-40°CFormation of Thiodipropionitrile epo.org
2. Nitrile ConversionThiodipropionitrile, NaSH, Sodium Hydroxide50-60°CFormation of 3-Mercaptopropionitrile epo.org
3. Hydrolysis3-Mercaptopropionitrile, Strong Acid (e.g., HCl)RefluxFormation of 3-Mercaptopropionic Acid google.comgoogle.com

Acrylic Acid-Hydrogen Sulfide (B99878) Addition Reactions

The most direct synthesis route to 3-mercaptopropionic acid is the addition of hydrogen sulfide (H₂S) across the double bond of acrylic acid. himedialabs.com This reaction is a classic example of a thiol-ene reaction or Michael addition, where the thiol group of H₂S adds to the β-carbon of the α,β-unsaturated carboxylic acid.

The reaction is typically performed in the presence of a catalyst. nih.gov While the reaction can proceed without a catalyst, employing one significantly enhances the reaction rate and selectivity. Both homogeneous and heterogeneous catalysts can be utilized for this purpose. A patent describes a process where sodium acrylate (B77674) is reacted with sodium hydrosulfide or sodium sulfide, followed by further reaction with sodium sulfide and sulfur powder, and subsequent acidification to produce 3-MPA with a yield of 83.7%. google.com

3-Chloropropionic Acid-Based Syntheses

Another established pathway utilizes 3-chloropropionic acid as the precursor. This method avoids the direct use of highly flammable and toxic hydrogen sulfide. A patented process describes a three-step synthesis starting from 3-chloropropionic acid. google.com

Addition Reaction : An aqueous solution of 3-chloropropionic acid is mixed and reacted with an aqueous solution of sodium thiosulfate (B1220275) at a temperature of 50-90°C. google.com

Acidification Reaction : A sufficient amount of hydrochloric acid is added to the resulting mixture, which is then heated to reflux. google.com

Reduction Reaction : Zinc powder or iron powder is added to the acidified solution to reduce the intermediate, yielding a final solution containing 3-mercaptopropionic acid. google.com

This method is advantageous as the raw materials are inexpensive, potentially lowering production costs. google.com The molar ratios of the reactants are critical for optimizing the reaction; for example, the molar ratio of 3-chloropropionic acid to sodium thiosulfate is typically between 1:1 and 1:1.2. google.com

Catalytic Approaches in 3-Mercaptopropionic Acid Synthesis

To improve the efficiency, selectivity, and sustainability of 3-MPA synthesis, various catalytic systems have been investigated. These can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, have been effectively used in the synthesis of 3-MPA, particularly for the addition of H₂S to acrylic acid. Ionic liquids (ILs) have emerged as promising homogeneous catalysts for this reaction. bohrium.com

Hydrophilic ionic liquids, such as those based on carboxyethiosuccinic acid (CETSA) anions and basic cations, have been shown to effectively catalyze the Michael addition of H₂S to acrylic acid. bohrium.com These ILs are thought to increase the solubility and ionization of H₂S, facilitating the reaction. bohrium.com Research has demonstrated that with a specific IL catalyst, the conversion of acrylic acid can reach 99.21%, with a selectivity for 3-mercaptopropionic acid of 92.57%. bohrium.com A significant advantage of these IL catalysts is their recyclability; they can be used multiple times without a noticeable decrease in activity. bohrium.com The reaction mechanism involves the activation of the reactants by the ionic liquid, which facilitates the nucleophilic attack of the sulfide ion on the acrylic acid.

Heterogeneous Catalysis with Solid Supports (e.g., Guanidine (B92328) Functionalized Materials)

Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for continuous processes. For the synthesis of 3-MPA and its derivatives, solid-supported catalysts have been developed.

A notable example is the use of solid supports functionalized with basic guanidine groups. google.com These catalysts have been successfully employed in the synthesis of 3-mercaptopropionic acid esters through the addition reaction of H₂S to the corresponding acrylic acid ester. google.com The solid support can be silica, alumina, or a polymeric resin. google.com The guanidine functional groups are effective basic catalysts for the addition reaction. It is a condition that these guanidine groups are free of hydrogen atoms directly attached to a nitrogen atom. google.com

Other heterogeneous catalysts for this reaction include basic anion-exchange resins with functional groups such as tertiary amines or quaternary ammonium (B1175870) hydroxides. google.comgoogle.com These solid-phase catalysts provide active sites for the reaction to occur and can be easily filtered off upon completion, simplifying product purification. google.com

Table 2: Chemical Compounds Mentioned
Compound Name
3-Mercaptopropionic acid
Acrylonitrile
Acrylic acid
Hydrogen sulfide
3-Chloropropionic acid
Sodium hydrosulfide
Thiodipropionitrile
3-Mercaptopropionitrile
Sodium thiosulfate
Hydrochloric acid
Zinc
Iron
Sodium acrylate
Sodium sulfide
Sulfur
Carboxyethiosuccinic acid

Green Chemistry Principles in 3-Mercaptopropionic Acid Production

The application of green chemistry principles to the synthesis of 3-mercaptopropionic acid is crucial for developing more sustainable and environmentally friendly industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The traditional synthesis of 3-mercaptopropionic acid, primarily through the addition of hydrogen sulfide to acrylic acid, can be evaluated and improved upon by implementing these core concepts. sigmaaldrich.comresearchgate.net

One of the primary tenets of green chemistry is waste prevention . sigmaaldrich.com In the context of 3-mercaptopropionic acid production, this involves optimizing reaction conditions to minimize the formation of byproducts. For instance, the reaction of acrylic acid with hydrogen sulfide can sometimes lead to the formation of 3,3'-thiodipropionic acid. google.com Patented methods aim to improve the yield and purity of 3-mercaptopropionic acid, with some processes achieving yields as high as 85.4% and purity greater than 95%. wipo.int Furthermore, processes that allow for the separation and recovery of solid waste and solvents contribute to waste reduction. Some methods propose the crystallization of sodium salt byproducts, which can then be used as industrial products, and the recovery of solvents through distillation for recycling. wipo.int

The principle of atom economy , which focuses on maximizing the incorporation of all materials used in the process into the final product, is another key consideration. The primary synthesis route for 3-mercaptopropionic acid, the addition of hydrogen sulfide to acrylic acid, is theoretically 100% atom economical as all atoms of the reactants are incorporated into the final product. atamankimya.comwikipedia.org

Less hazardous chemical syntheses are encouraged under green chemistry principles. sigmaaldrich.com This involves using and generating substances that have little to no toxicity. While hydrogen sulfide is a necessary reactant in the common synthesis route, it is a highly toxic and hazardous gas. Research into alternative synthetic pathways that avoid or reduce the use of such hazardous materials is a key area for green chemistry innovation. One patented method, for example, utilizes acrylamide (B121943) and sodium hydrosulfide or hydrogen sulfide, followed by hydrolysis and acidification. This method is described as having a high yield and purity with minimal waste. google.com Another approach involves the use of nitrogen-containing ionic liquids as solvents in a microchannel reactor, which is presented as a safer and more environmentally friendly option that avoids the use of water or organic solvents. google.com

The development of safer chemicals is also a cornerstone of green chemistry. While 3-mercaptopropionic acid has its own toxicological profile, green chemistry principles would encourage the design of derivatives with reduced toxicity and improved environmental fate.

The use of safer solvents and auxiliaries is another important aspect. sigmaaldrich.com Some patented processes for 3-mercaptopropionic acid synthesis describe the use of solvents for extraction and purification. The selection of these solvents should prioritize those with lower toxicity, reduced flammability, and minimal environmental impact. For instance, a method for producing high-purity 3-mercaptopropionic acid aims to reduce the temperature and time of vacuum distillation, which can prevent product degradation and increase productivity. google.com

Design for energy efficiency is a critical principle that aims to minimize the energy requirements of chemical processes. sigmaaldrich.com Syntheses that can be conducted at ambient temperature and pressure are preferred. Some methods for producing 3-mercaptopropionic acid have been developed to be more efficient by operating at lower reaction temperatures and with shorter reaction times. google.com

The principle of reducing derivatives encourages the avoidance of unnecessary derivatization steps, such as the use of protecting groups, which can generate additional waste. sigmaaldrich.com Direct synthetic routes to 3-mercaptopropionic acid are therefore preferred.

Catalysis plays a significant role in many green chemical processes. Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. In the synthesis of 3-mercaptopropionic acid, various catalysts have been explored to improve reaction efficiency and selectivity. For example, the addition of hydrogen sulfide to acrylic acid can be catalyzed by solid-supported basic guanidine functional groups. google.com The use of a solid support simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse. google.com

Design for degradation is a principle that focuses on creating products that can break down into harmless substances at the end of their lifecycle. Studies on the biodegradation of polyesters containing 3-hydroxypropionate, a related compound, suggest that materials derived from or containing propionic acid derivatives can be designed to be biodegradable. nih.gov Research on the microbial degradation of 3-chloropropionic acid also indicates that microorganisms can break down similar chemical structures. griffith.edu.au While specific studies on the biodegradation of 3-mercaptopropionic acid are less common, the presence of functional groups that are susceptible to microbial attack is a positive indicator for its potential biodegradability.

Real-time analysis for pollution prevention involves the development of analytical methodologies for in-process monitoring and control to prevent the formation of hazardous substances. While specific examples for 3-mercaptopropionic acid production are not extensively detailed in the provided search results, the application of techniques like in-situ NMR monitoring could be used to track reaction progress and byproduct formation, allowing for immediate adjustments to maintain optimal and safe conditions. researchgate.net

The following table summarizes the application of green chemistry principles to the production of 3-mercaptopropionic acid with examples of greener approaches.

Green Chemistry PrincipleApplication in 3-Mercaptopropionic Acid ProductionGreener Approach Examples
Waste Prevention Minimizing byproduct formation and enabling waste recovery.- Optimizing reaction conditions to achieve high yields (>85%) and purity (>95%). wipo.int- Recovery and utilization of sodium salt byproducts. wipo.int- Recycling of solvents through distillation. wipo.int
Atom Economy Maximizing the incorporation of reactants into the final product.The primary synthesis route (addition of H₂S to acrylic acid) is theoretically 100% atom economical. atamankimya.comwikipedia.org
Less Hazardous Chemical Syntheses Using and generating substances with minimal toxicity.- Exploring synthetic routes that avoid highly toxic reagents like hydrogen sulfide.- Use of ionic liquids in microchannel reactors to eliminate the need for traditional solvents. google.com
Safer Solvents and Auxiliaries Utilizing environmentally benign solvents and separation agents.Employing processes that reduce the temperature and time for vacuum distillation, minimizing solvent use and energy consumption. google.com
Design for Energy Efficiency Reducing the energy consumption of the manufacturing process.Developing synthetic methods that operate at lower temperatures and pressures. google.com
Use of Renewable Feedstocks Sourcing raw materials from renewable sources.- Production of acrylic acid from bio-based lactic acid derived from fermentation of carbohydrates. fau.eu- Exploring biosynthetic routes for 3-mercaptopropionic acid production. nih.gov
Reduce Derivatives Avoiding unnecessary intermediate steps.Favoring direct synthesis methods over those requiring protecting groups or multiple derivatization steps. sigmaaldrich.com
Catalysis Employing catalysts to enhance reaction efficiency.- Use of solid-supported basic guanidine catalysts for easy separation and reuse. google.comgoogle.com- Use of basic anion exchange resins as catalysts. google.com
Design for Degradation Creating products that biodegrade after use.Research into the biodegradability of related compounds suggests potential for designing biodegradable 3-mercaptopropionic acid derivatives. nih.govgriffith.edu.au
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent pollution.Implementation of in-process analytical techniques like NMR to monitor reaction progress and byproduct formation. researchgate.net
Inherently Safer Chemistry for Accident Prevention Minimizing the risk of chemical accidents.- Utilizing less hazardous reagents and solvents.- Operating processes at lower temperatures and pressures. google.com

Chemical Reactivity and Mechanistic Studies of 3-Mercaptoacrylic Acid

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data on the chemical reactivity and mechanistic studies of This compound to fulfill the detailed sections of the requested article. The vast majority of research in these areas has been conducted on the closely related compound, 3-Mercaptopropionic acid (3-MPA) .

The outlined topics, including specific oxidation mechanisms, nucleophilic additions, radical reactions, sulfur-transfer processes, and esterification, are well-documented for 3-mercaptopropionic acid but not for this compound. For instance, studies on thiol group oxidation to disulfides, its role as a chain transfer agent in polymerization, and its esterification reactions are extensively linked to 3-mercaptopropionic acid. researchgate.netatamankimya.com

Due to the strict instruction to focus solely on this compound and the lack of specific research findings for this compound in the requested areas, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Attempting to do so would require extrapolating data from a different chemical entity, which would be scientifically unsound.

Therefore, the article cannot be generated as requested.

Chemical Reactivity and Mechanistic Studies of 3 Mercaptopropionic Acid

Carboxylic Acid Group Reactivity

Amidation Reactions

3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. atamankimya.comosmarks.netwikipedia.org This structure allows it to participate in a variety of chemical reactions. The carboxylic acid group can readily undergo amidation reactions with amines to form the corresponding amides. atamankimya.com This reaction is a fundamental transformation in organic synthesis and is crucial for the creation of more complex molecules, including those with pharmaceutical applications. atamankimya.com

The general amidation reaction involves the activation of the carboxylic acid group, often by conversion to a more reactive derivative such as an acyl chloride or through the use of coupling agents, followed by nucleophilic attack by an amine. In the context of 3-mercaptopropionic acid, the thiol group may require protection depending on the reaction conditions and the nature of the amine to prevent unwanted side reactions.

While specific kinetic or mechanistic studies on the amidation of 3-mercaptopropionic acid were not extensively detailed in the provided search results, the reaction is a standard procedure in organic chemistry. atamankimya.com The reactivity of the carboxylic acid group is influenced by the presence of the thiol group, which can affect the electronic properties of the molecule.

Table 1: General Amidation Reaction of 3-Mercaptopropionic Acid

Reactant 1Reactant 2Product
3-Mercaptopropionic acidAmine (R-NH₂)N-substituted 3-mercaptopropionamide

Bifunctional Reactivity and Intramolecular Processes

The presence of both a thiol and a carboxylic acid group in 3-mercaptopropionic acid allows for its participation in reactions that involve both functional groups, leading to the formation of heterocyclic compounds through intramolecular processes.

A notable example of the bifunctional reactivity of 3-mercaptopropionic acid is its ring closure reaction with 3-thiazolines. researchgate.net This reaction takes advantage of the nucleophilicity of the thiol group and the electrophilicity of the C=N double bond in the 3-thiazoline ring. researchgate.net Under azeotropic conditions, 3-mercaptopropionic acid reacts with 3-thiazolines to form a bicyclic product. researchgate.net

The stereoselectivity of this reaction is highly dependent on the substituents on the 3-thiazoline ring. For instance, when the substituents (R¹ and R²) are protons, there is almost no diastereoselectivity, resulting in a nearly equal mixture of diastereomers (52.5:47.5). researchgate.net However, if one of the substituents is a bulky group, such as an isopropyl group, a high degree of diastereoselectivity is observed, with a cis-trans ratio of 95:5. researchgate.net This suggests that steric hindrance plays a significant role in directing the stereochemical outcome of the ring closure.

Table 2: Diastereoselectivity in the Ring Closure Reaction of 3-Mercaptopropionic Acid with 3-Thiazolines researchgate.net

R¹ SubstituentR² SubstituentDiastereomeric Ratio (cis:trans)
HH52.5 : 47.5
HIsopropyl95 : 5

Coordination Chemistry of 3 Mercaptopropionic Acid

Ligand Characteristics and Coordination Modes

3-Mercaptopropionic acid's ability to act as a versatile ligand stems from the presence of two distinct donor groups: the sulfur atom of the thiol moiety and the oxygen atoms of the carboxylate group. wikipedia.orgatamankimya.com This dual functionality allows for multiple coordination modes, the most common of which are chelation and the formation of polymeric structures.

Thiolate and Carboxylate Chelation (S,O-chelate Structures)

A predominant coordination mode of 3-mercaptopropionic acid involves the simultaneous binding of both the deprotonated thiol (thiolate) and carboxylate groups to a single metal center, forming a stable five-membered chelate ring. mdpi.com This S,O-bidentate chelation is a common feature in the coordination chemistry of 3-MPA with various metal ions. This mode of binding has been observed in complexes with a range of metals, where the ligand wraps around the metal ion to form a cyclic structure.

Theoretical studies on the complexation of 3-MPA with metal ions have provided valuable insights into the nature of these chelate structures. For instance, density functional theory (DFT) calculations have shown that the sulfhydryl and carboxyl groups are the primary reactive and chelating centers when interacting with metal ions on sulfide (B99878) mineral surfaces. mdpi.com These calculations indicate a high affinity of 3-MPA for certain metal ions, leading to the formation of stable chelate complexes. mdpi.com

Polymeric Coordination Structures

In addition to forming discrete mononuclear or polynuclear chelate complexes, 3-mercaptopropionic acid can act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers. This bridging can occur through either the thiol or the carboxylate group, or a combination of both.

The specific nature of the polymeric structure is influenced by several factors, including the metal ion's coordination preferences, the reaction conditions, and the stoichiometry of the reactants. For example, it has been reported that 3-MPA can form polymeric S-bridged structures with certain transition metals. In other instances, the carboxylate group can act as a bridge between metal centers, leading to the formation of different types of polymeric networks. The flexibility of the 3-MPA ligand, with its two distinct donor groups, allows for a rich variety of polymeric architectures with potential applications in materials science.

Complexation with Transition Metals

The interaction of 3-mercaptopropionic acid with transition metals is a broad and well-studied area, with applications ranging from the synthesis of nanoparticles to the development of novel materials. The following sections detail the complexation of 3-MPA with gold, silver, and cadmium.

Gold (Au) Complexes

The affinity of gold for sulfur is well-established, making the thiol group of 3-mercaptopropionic acid a primary binding site for gold ions. wikipedia.org This strong interaction is widely exploited in the preparation of hydrophilic gold nanoparticles, where 3-MPA acts as a capping agent, stabilizing the nanoparticles and providing a functionalizable surface through its carboxylate groups. wikipedia.org

While much of the research has focused on gold nanoparticles, studies on discrete gold(I)-3-MPA complexes have revealed the formation of one-dimensional polymeric structures of [Au(I)-SR]n. Recent investigations using cryogenic transmission electron microscopy and selected area electron diffraction (SAED) have shed light on the assembly of two-dimensional (2D) Au(I)–S(CH2)2COOH (Au(I)-MPA) lamellae. rsc.org These studies suggest a specific packing mode of the Au(I)-MPA chains within the 2D structure, which is thought to be similar to that observed in some crystalline Ag(I)-thiolate complexes. rsc.org The formation of these lamellar structures is believed to occur through a multi-step self-assembly process involving the aggregation and crystallization of intermediate 1D pre-assemblies. rsc.org

Gold-MPA Complex System Structural Features Characterization Techniques
Au(I)-MPA LamellaeTwo-dimensional layered structure formed from the assembly of [Au(I)-SR]n linear chains. rsc.orgCryogenic Transmission Electron Microscopy (Cryo-TEM), Selected Area Electron Diffraction (SAED) rsc.org

Silver (Ag) Complexes

Similar to gold, silver has a strong affinity for the sulfur atom of the thiol group in 3-mercaptopropionic acid. The coordination chemistry of silver(I) with 3-MPA often leads to the formation of coordination polymers, where the ligand bridges silver centers. The resulting structures can be influenced by factors such as the choice of solvent and the presence of counter-ions. unifr.chrsc.org

Silver-MPA Complex Crystal System Unit Cell Parameters Key Structural Feature
Ag(I)-MPAMonoclinic rsc.orga = 11.956 Å, b = 6.305 Å, c = 7.375 Å, β = 99.695° rsc.orgTwo-dimensional coordination polymer rsc.org

Cadmium (Cd) Complexes

The interaction of cadmium(II) with 3-mercaptopropionic acid has been the subject of both experimental and theoretical investigations. These studies have provided a detailed understanding of the coordination environment of cadmium in these complexes.

Computational studies using density functional theory (DFT) have been particularly insightful in elucidating the structures of cadmium-MPA complexes. These calculations have shown that the nature of the complex formed is dependent on the stoichiometry. When one 3-MPA ligand coordinates to a Cd(II) ion, it typically forms a cyclic S,O-chelate structure. In the case of two 3-MPA ligands coordinating to a single Cd(II) center, a tetrahedral geometry is generally favored.

The binding in these complexes involves both covalent and ionic contributions. The interaction between the soft sulfur donor and the soft cadmium ion is a significant driving force for complex formation. The carboxylate group also plays a crucial role in stabilizing the structure through electrostatic interactions.

Cadmium-MPA Complex Proposed Geometry Coordination Mode Supporting Evidence
[Cd(MPA)]CyclicS,O-bidentate chelationDensity Functional Theory Calculations
[Cd(MPA)2]TetrahedralTwo S,O-bidentate chelating ligandsDensity Functional Theory Calculations

Bismuth (Bi) Complexes

Bismuth(III) has a strong affinity for ligands containing oxygen, nitrogen, and sulfur. mdpi.com Its interaction with 3-mercaptopropionic acid (H₂MPA) in aqueous solutions has been studied extensively, revealing the formation of stable complex species. researchgate.netrsc.org Investigations using methods such as UV-Vis, ¹H-NMR, Raman, and EXAFS spectroscopy have shown that Bi(III) and 3-MPA form cyclic S,O-chelate structures. researchgate.netrsc.org The thiophilic nature of bismuth suggests that sulfur-containing molecules are primary biological targets for its compounds. nih.gov

A solid complex with the formula H[Bi(MPA)₂]·H₂O has been isolated and characterized. researchgate.netrsc.org The formation of bismuth-citrate complexes has also been observed in the gas phase when 3-MPA is present, highlighting the cooperative influence of thiolate ligands in the coordination chemistry of bismuth. nih.gov Furthermore, 3-MPA has been used as a capping agent in the synthesis of bismuth sulfide (Bi₂S₃) nanostructures, influencing their size and optical properties. inoe.ro

Table 1. Spectroscopic and Structural Data for Bi(III)-3MPA Complexes
Complex SpeciesCoordination GeometryKey FindingsSpectroscopic Methods Used
H[Bi(MPA)₂]·H₂O (solid)Cyclic S,O-chelateConfirmed stoichiometry and presence of crystallization water. researchgate.netrsc.orgUV-Vis, ¹H-NMR, Raman, ICP-AES, EXAFS researchgate.netrsc.org
Aqueous Bi(III)-MPA complexesCyclic S,O-chelateDemonstrated chelation through both sulfur and oxygen atoms. researchgate.netrsc.orgUV-Vis, ¹H-NMR, Raman, EXAFS researchgate.netrsc.org
Bi₂S₃ NanostructuresCapped with 3-MPA3-MPA controls the size and morphology of the nanostructures. inoe.roXRD, SEM, UV-Vis inoe.ro

Iron (Fe) Complexes (e.g., in 3-Mercaptopropionic Acid Dioxygenase)

The coordination of 3-mercaptopropionic acid to iron is of significant interest, particularly in the context of the enzyme 3-mercaptopropionic acid dioxygenase (3MDO). nih.govnih.gov 3MDO is a non-heme iron oxygenase that catalyzes the oxidation of 3-MPA to its corresponding sulfinic acid. nih.govnih.gov The active site of this enzyme features a mononuclear iron center coordinated by three histidine residues. nih.govacs.org

There has been considerable debate regarding how 3-MPA coordinates to the iron center in 3MDO. nih.govescholarship.org Some kinetic and spectroscopic measurements suggested a thiolate-only coordination, while computational models proposed a bidentate coordination involving both the thiol and carboxylate groups. nih.govescholarship.org

To resolve this, structural studies were conducted on Azotobacter vinelandii 3MDO (Av3MDO) using a substrate analog, 3-hydroxypropionic acid (3HPA). nih.govnih.govescholarship.org The crystal structure of the Av3MDO-3HPA complex revealed that 3HPA binds to the iron in a bidentate fashion through its hydroxyl and carboxylate groups. nih.govescholarship.org This structure, combined with Density Functional Theory (DFT) modeling, provided strong evidence that the native substrate, 3-MPA, also associates with the iron as a chelate complex. nih.govnih.govescholarship.org In this model, the thiolate binds to the iron, and the carboxylate group forms an additional interaction with a nearby arginine residue (Arg168). nih.govescholarship.org

Table 2. Coordination Details of 3-MPA and Analogs in 3MDO
LigandEnzymeCoordination ModeKey Structural Features
3-Hydroxypropionic acid (3HPA)Azotobacter vinelandii 3MDOBidentate (hydroxyl and carboxylate) nih.govescholarship.orgMetal-ligand bond distances of 2.1-2.2 Å; carboxylate interacts with Arg168. escholarship.org
3-Mercaptopropionic acid (3MPA)Azotobacter vinelandii 3MDOBidentate (thiolate and carboxylate) - Inferred from 3HPA structure and DFT models. nih.govnih.govescholarship.orgThiolate binds to the iron center while the carboxylate interacts with Arg168. nih.govescholarship.org

Other Metal-Thiolate Complexes (e.g., Zinc, Copper, Mercury, Antimony)

The thiol group in 3-mercaptopropionic acid exhibits a high affinity for various metal ions, leading to the formation of stable complexes. atamankimya.comatamankimya.com This property makes 3-MPA an effective chelating agent for metals such as zinc, copper, and mercury. atamankimya.comatamankimya.com The formation of these complexes is a key aspect of its application in corrosion inhibition, where it can form a protective film on metal surfaces. atamankimya.com For instance, the reaction with copper ions can be represented as: 2R−SH + Cu²⁺ → (R−S)₂−Cu + 2H⁺. atamankimya.com

The interaction of 3-MPA with mercury(II) is also well-established. researchgate.net It can be used as a complexing agent to displace EDTA from Hg(II)-EDTA complexes, a principle utilized in analytical methods for mercury determination. researchgate.net Similarly, complexes with antimony(III) have been synthesized and characterized, expanding the coordination chemistry of 3-MPA to other p-block elements. rsc.orgnih.gov

Self-Assembled Monolayers (SAMs) Formation Mechanisms

3-Mercaptopropionic acid is widely used to form self-assembled monolayers (SAMs) on various surfaces, particularly metals. atamankimya.comatamankimya.com This process relies on the strong, spontaneous interaction between the thiol group and the metal surface, resulting in a highly ordered, crystalline-like molecular layer. sigmaaldrich.com

SAMs on Gold Surfaces

The formation of 3-MPA SAMs on gold is a well-studied phenomenon. acs.orgacs.orgrsc.org The primary driving force is the strong affinity between sulfur and gold, which forms a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.com This is followed by van der Waals interactions between the hydrocarbon chains of adjacent molecules, which promotes dense packing. sigmaaldrich.com

When 3-MPA molecules assemble on a gold surface, they typically form a densely packed layer. sigmaaldrich.com The thiol group anchors the molecule to the gold, while the carboxylic acid group is exposed at the monolayer-environment interface. This orientation creates a functionalized surface with specific chemical properties, such as hydrophilicity and the ability to be deprotonated to create a negatively charged surface. acs.orgrsc.org

Computational and experimental studies have explored the thermodynamics of this process, indicating a transition from a "lying-down" phase at low surface densities to a more stable "standing-up" phase at higher densities. rsc.org The thickness of a 3-MPA SAM on gold has been determined to be approximately 0.50 nm. acs.org While 3-MPA itself forms stable SAMs, some of its derivatives, like methyl 3-mercapto propionate, can be prone to C-S bond cleavage when adsorbed on gold. acs.org

SAMs on Electrode Surfaces for Electrochemical Applications

The ability to form well-defined monolayers on conductive surfaces makes 3-MPA highly valuable for electrochemical applications. researchgate.net SAMs of 3-MPA can be formed on various electrode materials, including gold, platinum, and copper. researchgate.netnsf.gov These monolayers modify the electrode surface, altering its electrochemical properties.

For example, a 3-MPA SAM on a gold electrode creates a negatively charged surface at appropriate pH values due to the ionization of the terminal carboxylic acid groups. acs.org This charged interface can be used to control the access of charged redox species to the electrode surface, a principle exploited in electrochemical sensors. acs.org By monitoring changes in electrochemical signals, such as cyclic voltammetry peak currents, it is possible to determine the surface pKa of the monolayer. acs.org

These functionalized electrodes are used in the development of biosensors, where biomolecules can be attached to the carboxylic acid groups. nih.govresearchgate.net The stability of these SAMs is crucial for their application; studies have shown that 3-MPA SAMs on gold have a defined electrochemical potential window within which they remain stable. nsf.gov

Table 3. Properties and Applications of 3-MPA Self-Assembled Monolayers
SubstrateSAM PropertyMechanism/Key FeatureApplication
Gold (Au)Ordered monolayer, ~0.50 nm thick. acs.orgStrong Au-S bond formation; van der Waals interactions. sigmaaldrich.comSurface functionalization, biosensors, nanoparticle stabilization. atamankimya.comnih.gov
Gold ElectrodepH-dependent surface charge. acs.orgIonization of terminal -COOH groups. acs.orgElectrochemical sensing, controlling interfacial electron transfer. acs.orgresearchgate.net
Platinum (Pt) ElectrodeStable monolayer formation. researchgate.netChemisorption via the thiol group. researchgate.netChemical derivatization for sensors. researchgate.net

Advanced Applications of 3 Mercaptopropionic Acid in Materials Science

Polymer Chemistry

3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule that has carved a significant niche in the field of polymer chemistry. atamankimya.com Its dual reactivity, stemming from the presence of both a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to participate in a variety of polymerization and crosslinking reactions. atamankimya.comatamanchemicals.com This unique characteristic makes it an invaluable tool for polymer scientists and engineers seeking to tailor the properties of polymeric materials. atamankimya.comatamanchemicals.com

Chain Transfer Agent in Polymerization Processes

One of the most prominent roles of 3-mercaptopropionic acid in polymer chemistry is as a chain transfer agent (CTA). atamanchemicals.comatamankimya.comjindunchemistry.com In this capacity, it is instrumental in controlling the molecular weight and molecular weight distribution of polymers, which in turn dictates many of their macroscopic properties such as viscosity, mechanical strength, and processability. jindunchemistry.com The thiol group of 3-MPA is highly reactive towards growing polymer radicals, effectively terminating one polymer chain and initiating a new one. atamankimya.com This process allows for the synthesis of polymers with desired chain lengths and narrower molecular weight distributions.

Radical Polymerizations

In radical polymerization, a widely used method for synthesizing a vast array of polymers, 3-MPA serves as a highly effective chain transfer agent. atamankimya.comatamankimya.com The mechanism involves the transfer of a hydrogen atom from the thiol group of 3-MPA to the propagating radical chain, thereby terminating its growth. The resulting thiyl radical is then capable of initiating a new polymer chain. This process is particularly crucial in the production of various polymers, including those used in PVC stabilizers. atamanchemicals.comatamanchemicals.comchemicalbook.comatamankimya.comlookchem.comatamanchemicals.com The ability to precisely control polymer architecture through the use of 3-MPA is a key advantage in designing materials with specific performance characteristics.

Telomerization Processes

3-Mercaptopropionic acid also finds application as a chain transfer reagent in telomerization processes. atamanchemicals.com Telomerization is a specialized polymerization technique that produces low molecular weight polymers, or oligomers, with reactive end-groups. These oligomers, often referred to as telomers, can be further reacted to create more complex macromolecular structures. The use of 3-MPA in this context allows for the synthesis of short oligomers with tailored end-functionalities, which are valuable in various biotechnological applications. atamanchemicals.com

Crosslinking Agent in Polymer Networks

Beyond its role in controlling polymer chain growth, 3-mercaptopropionic acid and its derivatives are utilized as crosslinking agents to create three-dimensional polymer networks. atamanchemicals.comatamanchemicals.comatamankimya.comatamanchemicals.com Crosslinking transforms thermoplastic polymers into thermosets, enhancing their mechanical properties, thermal stability, and chemical resistance. atamanchemicals.com The bifunctional nature of 3-MPA allows it to form bridges between polymer chains, leading to the formation of a robust and stable network structure.

Acrylic Acid Ester Polymers

3-Mercaptopropionic acid is a suitable crosslinking agent for acrylate (B77674) polymers. fcchemicals.com The thiol group can react with the double bonds of the acrylate monomers or pendant acrylate groups on the polymer chains through a thiol-ene click reaction, a highly efficient and selective reaction. sigmaaldrich.com This crosslinking process is essential in the formulation of various materials, including adhesives, coatings, and hydrogels, where the formation of a stable network is critical to their performance.

Polymer Post-Modification through Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile method for modifying polymers. mdpi.com This reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene), often initiated by UV light or thermal energy. sci-hub.box 3-Mercaptopropionic acid is a valuable tool in this process, allowing for the introduction of carboxylic acid functionalities onto polymer backbones.

The thiol-ene reaction is characterized by high conversion rates and short reaction times, making it an attractive method for creating functional materials. For instance, polymers that are not inherently functional can be modified with 3-MPA to introduce reactive sites for further chemical transformations. This approach has been used to functionalize a variety of polymers, including those derived from terpenoids. The modification of polymer surfaces with 3-MPA can also be used to create materials with specific properties, such as altered solubility or thermal characteristics.

Research has demonstrated the successful use of thiol-ene chemistry to modify porous polymer monoliths, creating materials with applications in chromatography. nih.gov By clicking 3-MPA onto a monolith structure, its surface chemistry can be tailored for specific separation applications. nih.gov This highlights the versatility of 3-MPA in creating specialized polymeric materials through post-modification techniques.

Role in UV-Curable Resin Formulations

UV-curable resins are materials that solidify, or cure, upon exposure to ultraviolet light. These formulations are widely used in coatings, adhesives, and inks due to their rapid curing times and low emission of volatile organic compounds. mdpi.com 3-Mercaptopropionic acid and its derivatives can play a role in these formulations, often as cross-linking agents or as components that modify the final properties of the cured material. atamanchemicals.com

The formulation of UV-curable resins typically involves oligomers, monomers, photoinitiators, and various additives. specialchem.com The thiol group of 3-MPA can participate in polymerization reactions with acrylate or other unsaturated functional groups present in the resin formulation, contributing to the cross-linked network of the cured material. mdpi.com This can enhance properties such as flexibility and durability. jindunchemistry.com

Furthermore, derivatives of 3-mercaptopropionic acid can be synthesized to create multifunctional cross-linking agents. For example, it can be esterified with polyols to create molecules with multiple thiol groups, which can then be used to create highly cross-linked polymer networks in UV-curable systems. wikipedia.org

Stabilization of Polymers and Plastics (Antioxidant Mechanisms)

Polymers and plastics are susceptible to degradation from factors like heat, light, and oxygen. Antioxidants are added to these materials to prolong their lifespan and maintain their performance. atamankimya.com 3-Mercaptopropionic acid exhibits antioxidant properties and can be used to stabilize polymers. atamankimya.comatamankimya.com

The antioxidant mechanism of 3-MPA is attributed to its thiol group. Thiols can act as radical scavengers, interrupting the autooxidation cycle that leads to polymer degradation. The sulfur atom in the thiol group can donate a hydrogen atom to a radical, neutralizing it and preventing it from causing further damage to the polymer chain. researchgate.net

In addition to its role as a primary antioxidant, 3-mercaptopropionic acid can also function as a secondary stabilizer. atamankimya.comatamanchemicals.com This involves the decomposition of hydroperoxides, which are unstable byproducts of the initial oxidation process that can further contribute to polymer degradation. By acting through these mechanisms, 3-MPA can effectively protect a variety of polymers from oxidative damage. atamankimya.com

Nanomaterials Functionalization

The surface of nanomaterials plays a crucial role in their properties and applications. Functionalization of these surfaces with molecules like 3-mercaptopropionic acid can enhance their stability, solubility, and biocompatibility.

Capping Agent for Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties. frontiersin.org A capping agent is a molecule that binds to the surface of a quantum dot, passivating surface defects and preventing aggregation. researchgate.net 3-Mercaptopropionic acid is a widely used capping agent in the synthesis of quantum dots, particularly in aqueous solutions. researchgate.netnih.gov The thiol group of 3-MPA has a strong affinity for the metal atoms on the quantum dot surface, while the carboxylic acid group provides water solubility and a site for further functionalization. atamanchemicals.comnih.gov

The choice of capping agent significantly influences the stability and quantum yield of the resulting quantum dots. nih.gov 3-MPA is known to enhance the stability and fluorescence of quantum dots by reducing surface defects. nih.gov

3-Mercaptopropionic acid is frequently used in the synthesis of Cadmium Telluride (CdTe) quantum dots. nih.govnih.gov It can act as both a stabilizing ligand and, in some synthesis methods, a reducing agent for the tellurium source. nih.gov The use of 3-MPA as a capping agent allows for the one-pot synthesis of high-quality CdTe quantum dots in an aqueous solution. nih.gov

The optical properties of 3-MPA-capped CdTe quantum dots can be tuned by varying the synthesis conditions, such as the ratio of cadmium to 3-MPA. nih.gov Research has shown that an optimal ratio can lead to a high quantum yield and a narrow size distribution of the quantum dots. nih.gov The stability and photoluminescence of these quantum dots make them suitable for applications in biological imaging and sensing. nih.gov

Properties of 3-MPA Capped CdTe Quantum Dots

PropertyFindingSource
Synthesis MethodFacile one-step synthesis in aqueous solution using microwave irradiation. nih.gov nih.gov
Role of 3-MPAActs as both a reductant for TeO2 and a capping ligand. nih.gov nih.gov
Quantum YieldA maximum photoluminescence quantum yield of 56.68% has been achieved. nih.gov nih.gov
Optimal Cd:MPA RatioA ratio of 1:1.75 yielded a quantum yield of approximately 44.8%. nih.gov nih.gov

Indium Phosphide/Zinc Sulfide (B99878) (InP/ZnS) quantum dots are considered a less toxic alternative to cadmium-based quantum dots. cd-bioparticles.com 3-Mercaptopropionic acid is also used to functionalize these core/shell quantum dots. cd-bioparticles.com The 3-MPA coating provides water solubility and a carboxyl functional group on the surface, which can be used for further bioconjugation. cd-bioparticles.com

MPA-functionalized InP/ZnS quantum dots are available with a range of emission peaks and high quantum yields, making them suitable for applications in biomarkers, photovoltaic devices, and light-emitting diodes. cd-bioparticles.com The stability and optical properties of these quantum dots are critical for their performance in these applications.

Characteristics of 3-MPA Functionalized InP/ZnS Quantum Dots

CharacteristicDescriptionSource
StructureCore/shell structure with an InP core and a ZnS shell. cd-bioparticles.com cd-bioparticles.com
FunctionalizationFunctionalized with 3-Mercaptopropionic acid (MPA) for water solubility and further conjugation. cd-bioparticles.com cd-bioparticles.com
Emission PeaksAvailable with emission peaks ranging from 490 nm to 690 nm. cd-bioparticles.com cd-bioparticles.com
Quantum YieldQuantum yields are reported to be ≥ 50%. cd-bioparticles.com cd-bioparticles.com
Ag-In-Zn-S (AIZS) Quantum Dots

3-Mercaptopropionic acid (3-MPA) serves as a critical ligand in the aqueous-phase synthesis of highly fluorescent and color-tunable silver-indium-zinc-sulfide (AIZS) quantum dots (QDs). acs.orgresearchgate.netnih.gov In this process, 3-MPA acts as a capping agent, stabilizing the nanoparticles and influencing their optical properties. acs.orgacs.org A facile one-pot, two-step synthesis method utilizes precursors like silver nitrate (AgNO₃), indium nitrate (In(NO₃)₃), zinc acetate (Zn(OAc)₂), and sodium sulfide (Na₂S) with 3-MPA. acs.orgnih.gov The resulting AIZS QDs are noted for their small diameter, approximately 2.1 nm, and cubic crystal structure. researchgate.netnih.govacs.org

The formation of Ag-3-MPA and In-3-MPA complexes during the synthesis is crucial to the reaction's outcome. researchgate.netnih.gov The photoluminescence (PL) of these QDs can be adjusted by altering the Ag/In ratio, the amount of zinc, or the reaction temperature. acs.org Alloying and shelling the initial AgInS₂ (AIS) cores with zinc sulfide (ZnS) significantly enhances the photoluminescence quantum yield (PL QY), with values reaching up to 65%. nih.govacs.org Through size and composition-selective precipitation, fractions of AIZS QDs have been isolated with exceptionally high PL QYs, up to 78%, which is the highest reported value for AIZS QDs prepared in an aqueous solution. acs.orgresearchgate.netacs.org These QDs also exhibit long PL lifetimes of around 300 ns for the most efficient samples. acs.orgresearchgate.net The high PL QYs, combined with good colloidal and photostability, position these cadmium-free AIZS QDs as promising fluorescent probes for applications in bioimaging and sensing. nih.govacs.org

PropertyValue / DescriptionSource(s)
Synthesis Method Facile one-pot, two-step aqueous-phase synthesis acs.orgnih.gov
Ligand 3-Mercaptopropionic acid (3-MPA) researchgate.netacs.org
Precursors AgNO₃, In(NO₃)₃, Zn(OAc)₂, Na₂S acs.orgnih.gov
Average Diameter ~2.1 nm researchgate.netacs.org
Crystal Structure Cubic researchgate.netnih.gov
Max. PL QY Up to 78% (after selective precipitation) acs.orgacs.org
PL Lifetime ~300 ns acs.orgresearchgate.net

Surface Modification of Metal Nanoparticles

Gold Nanoparticles

3-Mercaptopropionic acid (3-MPA) is widely used for the surface modification of gold nanoparticles (AuNPs). nih.gov Its bifunctional nature, featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, is key to its utility. mdpi.com The thiol group forms a strong covalent bond with the gold surface, leading to the formation of a self-assembled monolayer (SAM). nih.gov This process improves the stability of the AuNPs, preventing aggregation that can occur when environmental conditions change. nih.gov

The terminal carboxylic acid groups on the surface of the modified AuNPs can be used for further conjugation. For example, they can be activated to form amide bonds with amine-containing molecules, such as poly(ethylene glycol) (PEG). nih.gov This functionalization not only enhances stability but also improves the biocompatibility of the nanoparticles. nih.gov The presence of the carboxylate groups provides electrostatic repulsion, contributing to the colloidal stability of the AuNP solution. mdpi.com This surface modification makes AuNPs suitable for a variety of applications, including their use as potential carriers for drug delivery. nih.govnih.gov

ParameterDescriptionSource(s)
Functionalizing Agent 3-Mercaptopropionic acid (3-MPA) nih.gov
Binding Mechanism Covalent bond between thiol (-SH) group and gold surface nih.govmdpi.com
Surface Feature Self-assembled monolayer (SAM) nih.gov
Terminal Group Carboxylic acid (-COOH) mdpi.com
Benefit of Modification Improved stability, prevention of aggregation, enhanced biocompatibility nih.gov
Further Application Conjugation with other molecules (e.g., PEG) for drug delivery nih.govnih.gov
Silver Nanoparticles

3-Mercaptopropionic acid (MPA) is also utilized as a capping and stabilizing agent for silver nanoparticles (AgNPs). researchgate.netresearchgate.net During synthesis, MPA can be used to create a protective layer on the nanoparticle surface, which prevents agglomeration and controls particle size. google.com The thiol group of MPA strongly binds to the silver surface, while the carboxylic acid group provides solubility and a functional handle for further modifications. mdpi.comresearchgate.net

One method for preparing MPA-coated AgNPs involves a two-phase process where oil-phase silver nanoparticles are first synthesized and then transferred to an aqueous phase through ligand exchange with MPA. google.com The process involves mixing oleylamine and toluene (B28343), adding silver nitrate (AgNO₃) and a reducing agent like sodium borohydride (NaBH₄), and then reacting the resulting nanoparticles with MPA. google.com This functionalization is crucial for applications where stable, water-dispersible AgNPs are required. mdpi.com The bifunctional nature of MPA allows it to act as an effective linker molecule, for instance, to immobilize AgNPs onto other materials. researchgate.net

FeatureDescriptionSource(s)
Role of 3-MPA Capping agent, stabilizing agent, functionalizing linker researchgate.netresearchgate.netgoogle.com
Binding Group Thiol (-SH) mdpi.comresearchgate.net
Terminal Functional Group Carboxylic acid (-COOH) mdpi.comresearchgate.net
Synthesis Precursors Silver Nitrate (AgNO₃), Sodium Borohydride (NaBH₄) google.comnih.gov
Key Advantage Prevents agglomeration, controls particle size, provides water dispersibility google.commdpi.com

Surface Functionalization of Metal Oxide Nanoparticles

Iron Oxide (Fe₂O₃) Nanoparticles

Surface modification of iron oxide nanoparticles (IONPs), such as maghemite (γ-Fe₂O₃), with 3-mercaptopropionic acid is a key strategy for enhancing their utility in biomedical applications. researchgate.netnih.gov IONPs synthesized via methods like thermal decomposition are often hydrophobic due to capping agents like oleic acid, making them unsuitable for use in aqueous biological systems. nih.govmdpi.com

3-MPA facilitates a ligand exchange process to render these nanoparticles hydrophilic. researchgate.net The thiol group of 3-MPA forms a covalent Fe-S bond with the nanoparticle surface, displacing the original hydrophobic ligands. researchgate.net This leaves the terminal carboxylic acid group exposed, which imparts hydrophilicity and provides a point for further functionalization, such as esterification with dextran to improve biocompatibility. researchgate.net This surface modification is essential for creating stable, water-dispersible IONPs with properties suitable for applications like magnetic resonance imaging (MRI). nih.govmdpi.com

AspectDetailsSource(s)
Nanoparticle Type Iron Oxide (e.g., γ-Fe₂O₃, Fe₃O₄) researchgate.netnih.gov
Initial State Often hydrophobic (e.g., oleic acid capped) nih.gov
Modification Goal Convert to hydrophilic for aqueous/biomedical use researchgate.netmdpi.com
Functionalizing Agent 3-Mercaptopropionic acid researchgate.net
Binding Mechanism Fe-S covalent bond formation via ligand exchange researchgate.net
Resulting Surface Hydrophilic, with terminal carboxylic acid groups researchgate.net
Zinc Oxide (ZnO) Nanoparticles

The surface of zinc oxide nanoparticles (ZnO-NPs) can be functionalized with 3-mercaptopropionic acid (MPA) to improve their properties for biomedical applications, such as drug delivery. nih.govresearchgate.net ZnO-NPs are noted for their biocompatibility and stability, but their surface chemistry is critical for interacting with biological systems. nih.govnih.gov

A simple procedure for this functionalization involves synthesizing carboxyl-terminated ZnO-NPs using precursors like zinc chloride (ZnCl₂) and sodium hydroxide (B78521) (NaOH) in the presence of MPA. nih.govresearchgate.net The MPA caps the nanoparticles, limiting their growth and preventing agglomeration. cityu.edu.hk The resulting surface, rich in carboxyl groups, enhances solubility in aqueous media and allows for the subsequent attachment of therapeutic molecules. nih.govresearchgate.net For example, these carboxyl groups can be activated to covalently bond with drugs, creating a core-shell nanocomposite. nih.gov This modification not only improves the solubility of poorly soluble drugs but can also enhance their therapeutic efficacy. nih.govresearchgate.net

AttributeDescriptionSource(s)
Nanoparticle Zinc Oxide (ZnO) nih.govresearchgate.net
Functionalizing Agent 3-Mercaptopropionic acid (MPA) nih.govresearchgate.net
Purpose Improve aqueous solubility, stability, and enable drug conjugation nih.govresearchgate.net
Synthesis Precursors Zinc Chloride (ZnCl₂), Sodium Hydroxide (NaOH) nih.govresearchgate.net
Surface Chemistry Carboxyl-terminated surface nih.gov
Benefit Enhanced solubility and functionality for drug delivery systems nih.govresearchgate.net
Nickel Cobalt Oxide (NiCo₂O₄) Nanoparticles

3-Mercaptopropionic acid (MPA) has been identified as a key surface functionalization agent in the synthesis of Nickel Cobalt Oxide (NiCo₂O₄) nanoparticles, significantly influencing their structural properties and stability. The bifunctional nature of MPA, possessing both a thiol (-SH) group and a carboxylic acid (-COOH) group, allows it to act as an effective capping agent, controlling particle size and preventing agglomeration during synthesis.

In a notable study, the surface of NiCo₂O₄ nanoparticles was successfully functionalized using MPA via a co-precipitation method. researchgate.net This surface treatment was shown to have a direct impact on the physical characteristics of the nanoparticles. Characterization using X-ray diffraction (XRD) revealed that the functionalization process led to a reduction in the average crystallite size of the NiCo₂O₄ nanoparticles. researchgate.net

Table 1: Effect of 3-Mercaptopropionic Acid (MPA) Functionalization on NiCo₂O₄ Nanoparticle Size

Nanoparticle SampleAverage Crystallite Size (nm)
Unfunctionalized NiCo₂O₄9.42
MPA-Functionalized NiCo₂O₄8.22

This table illustrates the reduction in nanoparticle size upon surface functionalization with MPA, as determined by XRD analysis. researchgate.net

Interfacial Modulation in Perovskite Nanostructures (e.g., CsPbBr₃)

In the field of perovskite nanostructures, 3-mercaptopropionic acid plays a crucial role in interfacial modulation, enhancing both stability and performance of devices. All-inorganic halide perovskites, such as Cesium Lead Bromide (CsPbBr₃), are of great interest for optoelectronic applications but often suffer from instability. Interfacial modulation engineering is a key strategy to overcome this limitation.

Research has demonstrated the creative use of MPA as an organic, hydrophilic ligand to regulate the nanostructure of CsPbBr₃ and to construct a stable binary heterojunction with zinc oxide (ZnO) nanoparticles. acs.orgacs.org The introduction of MPA during the synthesis process serves multiple functions. Firstly, it helps control the size of the CsPbBr₃ nanoparticles, which is critical for applications like gas sensing where a large surface-area-to-volume ratio enhances sensitivity. acs.orgacs.org

Secondly, the hydrophilic groups within the MPA molecule facilitate the formation of hydrogen bonds, creating a network structure on the nanoparticle surface. acs.orgacs.org This network improves the binding affinity for metal oxides, enabling the stable anchoring of ZnO nanoparticles to the CsPbBr₃ surface. This results in the effective construction of a CsPbBr₃/ZnO heterojunction, which is vital for charge separation and transport in electronic devices. acs.orgacs.org

A gas sensor developed using this MPA-modulated CsPbBr₃/ZnO nanocomposite showed significantly enhanced performance for detecting ethanolamine at room temperature. acs.orgacs.org The device exhibited a low theoretical detection limit, excellent selectivity, and a much faster response time compared to sensors based on pure CsPbBr₃. acs.orgacs.org This highlights the effectiveness of MPA in interfacial engineering to produce stable and high-performance perovskite-based devices.

Table 2: Performance of MPA-Modulated CsPbBr₃/ZnO Nanocomposite Gas Sensor

Performance MetricValue
Target AnalyteEthanolamine (EA)
Operating TemperatureRoom Temperature
Response (at 100 ppm EA)13.25
Response Time50 s
Theoretical Detection Limit31 ppb
Stability> 1 month

This table summarizes the key performance indicators of a gas sensor based on CsPbBr₃/ZnO nano-heterojunctions, where MPA was used for interfacial modulation. acs.orgacs.org

Analytical Chemistry Methodologies for 3 Mercaptopropionic Acid Research

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are fundamental in the analysis of 3-Mercaptopropionic acid. Each technique offers unique information about the molecule's functional groups, conformation, and electronic environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 3-Mercaptopropionic acid. The IR spectrum of 3-MPA displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. A notable feature is the strong, broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, typically observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a sharp, intense peak around 1700 cm⁻¹. When 3-MPA is bound to a metal surface, such as in the case of self-assembled monolayers, a shift in the C=O stretching frequency can be observed, indicating the coordination of the carboxylate group to the metal. For instance, the unbound carboxylic acid band might appear around 1703 cm⁻¹, while a metal-bound carboxylate band can be seen at a lower frequency, such as 1500 cm⁻¹. The S-H stretching vibration of the thiol group is typically weak and appears in the region of 2550-2650 cm⁻¹. The C-S stretching vibration is also observed, usually in the 600-800 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for 3-Mercaptopropionic Acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching 2500-3300 (broad)
Carbonyl (C=O) Stretching ~1700 (sharp, intense)
Thiol (S-H) Stretching 2550-2650 (weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple aliphatic molecules like 3-Mercaptopropionic acid, the absorption of UV-Vis radiation is primarily due to n → σ* and π → π* transitions. The carboxylic acid chromophore in 3-MPA exhibits an absorption maximum in the ultraviolet region. While not typically used for detailed structural elucidation of the molecule itself, UV-Vis spectroscopy is frequently employed to monitor the formation and stability of nanoparticles capped with 3-Mercaptopropionic acid. For example, the synthesis of Cadmium Selenide (CdSe) quantum dots stabilized by 3-MPA can be monitored by observing the red-shift in the UV-Vis absorption spectrum, which indicates the growth of the nanoparticles. The absorption cut-off for 3-Mercaptopropionic acid is noted to be around 270 nm.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for studying the vibrational modes of 3-Mercaptopropionic acid, particularly in the context of its adsorption on metal surfaces. Surface-Enhanced Raman Scattering (SERS) is a powerful variant of this technique that provides significantly enhanced signals for molecules adsorbed on nanostructured metal surfaces, such as silver or gold.

Studies using SERS have revealed that when 3-Mercaptopropionic acid chemisorbs on a silver surface, the S-H stretching vibration is absent, indicating that the thiol group deprotonates and forms a covalent bond with the metal. The conformation of the adsorbed 3-MPA molecules can also be investigated. It has been observed that the trans conformer of the S-C-C chain is preferentially adsorbed. Furthermore, the dissociation of the carboxylic group is influenced by the pH of the surrounding medium, with the carboxylic group remaining largely protonated even at pH values where it would be deprotonated in solution. Dissociation of the carboxylic group tends to occur under more basic conditions (pH ≥ 8).

Table 2: Selected Raman Bands for 3-Mercaptopropionic Acid Adsorbed on Silver

Vibrational Mode Conformation Wavenumber (cm⁻¹)
ν(C-S) gauche ~650
ν(C-S) trans ~710

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Mercaptopropionic acid in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of 3-Mercaptopropionic acid, the protons of the two methylene (B1212753) groups (-CH₂-) adjacent to the thiol and carboxylic acid groups, respectively, appear as distinct signals, typically as triplets due to spin-spin coupling with their neighbors. The proton of the thiol group (S-H) and the proton of the carboxylic acid group (O-H) also give rise to signals, though their chemical shifts and appearance can be variable and are often broad, depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. Three distinct signals are expected, corresponding to the carbonyl carbon of the carboxylic acid, and the two methylene carbons. The chemical shift of the carbonyl carbon is significantly downfield due to the deshielding effect of the two oxygen atoms.

Table 3: Typical ¹H NMR Chemical Shifts for 3-Mercaptopropionic Acid

Proton Multiplicity Approximate Chemical Shift (ppm)
-SH Triplet ~1.6
-S-CH₂ - Triplet ~2.7
-CH₂ -COOH Triplet ~2.8

Table 4: Typical ¹³C NMR Chemical Shifts for 3-Mercaptopropionic Acid

Carbon Approximate Chemical Shift (ppm)
-C H₂-S- ~20
-C H₂-COOH ~34

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. When analyzing 3-Mercaptopropionic acid, particularly when it is adsorbed on a substrate, XPS can confirm the presence of carbon, oxygen, and sulfur.

The high-resolution spectrum of the S 2p region is particularly informative. For a thiol compound, the S 2p peak can be resolved into a doublet (S 2p₃/₂ and S 2p₁/₂). When 3-Mercaptopropionic acid is bound to a metal surface like gold through the sulfur atom, the binding energy of the S 2p electrons is typically observed around 162-163 eV, which is indicative of the formation of a metal-thiolate bond. Unbound or physisorbed thiol groups would appear at a slightly higher binding energy, around 163.4 eV. The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aliphatic carbons and the carbonyl carbon of the carboxylic acid. The O 1s spectrum can similarly distinguish between the carbonyl and hydroxyl oxygens of the carboxylic acid group.

Table 5: Expected X-ray Photoelectron Spectroscopy Binding Energies for 3-Mercaptopropionic Acid Adsorbed on Gold

Element Orbital Chemical State Approximate Binding Energy (eV)
S 2p₃/₂ Au-S-C ~162.0 - 163.0
C 1s Aliphatic (C-C, C-S) ~285.0
C 1s Carboxylic (C=O) Higher than aliphatic C
O 1s Carbonyl (C=O) ~532.0

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. In the context of 3-Mercaptopropionic acid, EXAFS can be particularly useful for studying the coordination environment of the sulfur atom when the molecule is adsorbed onto a metal surface or incorporated into a metal complex.

By tuning the X-ray energy to the S K-edge, one can obtain an EXAFS spectrum that contains information about the distances to neighboring atoms, their coordination numbers, and the types of neighboring atoms. For 3-Mercaptopropionic acid adsorbed on a metal surface, EXAFS analysis can provide precise measurements of the S-metal bond length. This technique is not limited to crystalline samples and can be applied to amorphous materials, liquids, and surfaces. While specific EXAFS studies on pure 3-Mercaptopropionic acid are not widely reported, the principles of the technique are well-established for organosulfur compounds. The analysis of the EXAFS oscillations allows for the determination of structural parameters such as bond distances and coordination numbers, providing a detailed picture of the local environment of the sulfur atom.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have unpaired electrons. eurjchem.comijpsonline.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the absorption of microwaves by electron spins in a magnetic field, rather than the absorption of radiofrequency waves by atomic nuclei. eurjchem.com This specificity makes it an indispensable tool for the direct detection and characterization of free radicals, transition-metal complexes, and other paramagnetic species. eurjchem.comnih.gov

In the context of 3-mercaptopropionic acid research, EPR spectroscopy is not typically used for the direct quantification of the 3-MPA molecule itself, as it is not a radical. However, the technique offers significant potential for studying the compound's interactions and reactions that involve paramagnetic species. For instance, the thiol group of 3-MPA can interact with metal ions, some of which are paramagnetic. EPR can be employed to characterize the coordination environment of these metal centers and to elucidate the structure of the resulting 3-MPA-metal complexes. nih.gov

Furthermore, the oxidation of the thiol group on 3-MPA can proceed through radical intermediates. EPR spectroscopy, often combined with spin trapping techniques, can be used to detect and identify these short-lived radical species, providing critical insights into reaction mechanisms. eurjchem.com While specific studies focusing solely on the EPR analysis of 3-MPA are not abundant, the general applicability of the technique to study thiol-metal interactions and radical-mediated oxidation processes makes it a valuable, albeit specialized, tool in this field of research. The high sensitivity of EPR allows for the detection of very low concentrations of paramagnetic species, which is advantageous for studying trace-level interactions and reaction intermediates. nih.gov

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the analysis of 3-mercaptopropionic acid, providing the necessary separation from complex sample matrices before quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and selective method for the determination of 3-MPA, particularly in environmental samples where concentrations can be low. nih.gov Given that 3-MPA is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule. A widely used derivatizing agent for thiols is monobromobimane (B13751) (mBBr). nih.govresearchgate.net

The methodology involves the reaction of the thiol group of 3-MPA with mBBr to form a stable, highly fluorescent derivative. This reaction is typically carried out in a buffered solution. Research has shown that Tris-HCl buffer provides more effective separation and better peak shape for the 3-MPA derivative compared to other buffers like CHES. researchgate.netacs.org Following derivatization, the sample is injected into the HPLC system, where the 3-MPA-bimane derivative is separated from other sample components on a reversed-phase column and subsequently detected by a fluorescence detector. nih.govresearchgate.net

This method has been successfully optimized and validated for the analysis of 3-MPA in estuarine waters. researchgate.net The technique demonstrates excellent linearity, good repeatability, and high recovery rates. researchgate.netacs.org A significant advantage of this method is the stability of the derivatized samples, which can be stored at 4°C for over a year with minimal loss, overcoming the limitations of other methods that require immediate analysis due to unstable derivatives. researchgate.netacs.org

ParameterFindingReference
Derivatizing AgentMonobromobimane (mBBr) nih.govresearchgate.net
Optimal BufferTris-HCl researchgate.netacs.org
Detection Limit (LOD)4.3 nmol/L (with a 10 μL injection) researchgate.netacs.org
Linearity (r)>0.99 researchgate.netacs.org
Mean Recoveries97% to 105% in estuarine waters researchgate.netacs.org
Intra-day Precision (% CV)2.68% - 7.01% researchgate.netacs.org
Inter-day Precision (% CV)4.86% - 12.5% researchgate.netacs.org
Derivative Stability3-5% loss after >1 year at 4°C researchgate.netacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of organic acids, including those similar in structure to 3-MPA. While direct analysis of small, highly polar molecules like 3-MPA can be challenging, derivatization is a common strategy to improve chromatographic retention and ionization efficiency. nih.gov

A prevalent approach for short-chain fatty acids involves derivatization of the carboxylic acid group. fao.org Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a coupling agent like carbodiimide, are used to convert the carboxylic acids into their respective 3-NPH derivatives. nih.gov These derivatives exhibit enhanced reversed-phase chromatographic retention and can be sensitively detected using negative-ion electrospray ionization (ESI) in the mass spectrometer. fao.org The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the derivatized analyte. nih.gov

Although a specific LC-MS/MS method dedicated to 3-MPA was not detailed in the provided search context, the methodology used for other short-chain organic acids is directly applicable. The thiol group of 3-MPA would remain free, while the carboxyl group would be targeted by the derivatization agent. This approach allows for the separation of structural isomers and provides robust quantification in complex biological matrices. nih.gov In a different application, 3-mercaptopropionic acid itself has been used as a derivatizing agent to quantify other molecules, such as menadione (B1676200) (Vitamin K3), via a Michael addition reaction, demonstrating its utility and compatibility with LC-MS/MS analysis. nih.gov

ParameterDescriptionReference
PrincipleDerivatization of the carboxyl group to enhance chromatographic retention and ionization. nih.govfao.org
Common Derivatizing Agent3-Nitrophenylhydrazine (3-NPH) with a coupling agent (e.g., carbodiimide). nih.gov
Separation ModeReversed-Phase Liquid Chromatography. fao.org
Detection ModeNegative-Ion Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS). fao.org
Quantification MethodMultiple Reaction Monitoring (MRM). nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. eurjchem.com It is particularly well-suited for the analysis of small, charged molecules and offers advantages such as short analysis times, high efficiency, and low consumption of sample and reagents. wikipedia.org

For the analysis of thiols like 3-mercaptopropionic acid, various CE modes can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. researchgate.net Since 3-MPA is an acid, it will be negatively charged at neutral or alkaline pH and can be separated from other anions and neutral species.

Detection in CE can be achieved using several methods. While standard UV-Vis detection is common, its sensitivity for thiols can be limited. kobv.de To enhance sensitivity and selectivity, derivatization with fluorescent probes, similar to the approach in HPLC, can be used, followed by laser-induced fluorescence (LIF) detection, which can achieve nanomolar sensitivity. kobv.de Another powerful approach is coupling CE with amperometric detection. This involves using a chemically modified electrode at the capillary outlet that selectively catalyzes the oxidation of thiols, allowing for highly sensitive and selective determination. nih.gov For instance, a pyrroloquinoline quinone (PQQ) modified electrode has been shown to effectively detect various thiols with detection limits in the nanomolar range. nih.gov

CE MethodPrincipleDetectionReference
Capillary Zone Electrophoresis (CZE)Separation based on charge-to-size ratio in a buffered electrolyte.UV-Vis, Laser-Induced Fluorescence (LIF) after derivatization. researchgate.netkobv.de
CE with Amperometric DetectionSeparation by CZE followed by electrochemical detection at a chemically modified electrode.Selective oxidation of thiols at the electrode surface. nih.gov

Electrochemical Analysis and Sensor Development

Electrochemical techniques offer a rapid, cost-effective, and highly sensitive alternative for the analysis of electroactive compounds like 3-MPA.

Differential Pulse Polarography (DPP) is a sensitive electrochemical technique used to study the oxidation and reduction of substances. It involves applying small potential pulses of constant amplitude superimposed on a linearly increasing potential ramp. The current is measured twice, just before the pulse and at the end of the pulse, and the difference between these two currents is plotted against the potential. This differential measurement results in a peak-shaped output, where the peak height is proportional to the analyte concentration, and it effectively discriminates against non-faradaic (capacitive) current, leading to lower detection limits compared to other voltammetric techniques.

The electrochemical oxidation of 3-mercaptopropionic acid has been studied using DPP at a dropping mercury electrode (DME). The research indicates that the oxidation is not a simple one-electron transfer. The mechanism is described as being of the ECE type, which involves an initial electron transfer (E), followed by a chemical reaction (C), and then a second electron transfer (E). In this case, the initial step is the oxidation of the thiol to a radical species (RS•). The chemical step is the dimerization of these radicals to form the disulfide (RS-SR). The second electron transfer step corresponds to the oxidation of this disulfide. The analysis of the DPP waves, including the width at half-peak height, provides evidence for a multi-electron transfer process and allows for the study of the reaction kinetics, such as the rate constant for the dimerization of the thiol radicals.

ParameterObservation/Finding for 3-MPAReference
TechniqueDifferential Pulse Polarography (DPP)
Working ElectrodeDropping Mercury Electrode (DME)
Overall ReactionOxidation of 3-MPA involving more than one electron.
Proposed MechanismECE type: Electron transfer, followed by a chemical step (dimerization), then a second electron transfer.
Chemical StepDimerization of RS• radicals to form the disulfide RS-SR.
Kinetic DataThe rate constant for the dimerization of the RS• radicals was determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of 3-Mercaptopropionic acid (3-MPA). Studies employing CV have elucidated the electrochemical oxidation mechanism of 3-MPA. The voltammograms of 3-MPA typically show two pairs of peaks, which correspond to two electron transfer steps. researchgate.net However, when 3-MPA is adsorbed onto a gold electrode surface, forming a self-assembled monolayer (SAM), the formation of disulfides is inhibited, resulting in the observation of only one electron transfer. researchgate.net

The electrochemical oxidation of 3-MPA has been described as an EC2E type mechanism, where the second electron transfer step involves the oxidation of the disulfide (RS-SR). ingentaconnect.com The rate constant for the dimerization of the thiyl radicals (RS•) has been determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹. ingentaconnect.com This relatively slow dimerization step is consistent with mechanisms observed during one-electron oxidations by metal ions. ingentaconnect.com CV experiments, conducted at various sweep rates and concentrations of 3-MPA, have provided insights into the kinetics of the electrode processes. cdnsciencepub.com For instance, at a pH of 2.4, the voltammogram of 3-MPA exhibits peaks corresponding to the formation of mercury(I) thiolate and the subsequent oxidation to the disulfide. cdnsciencepub.com

The environment, such as the pH of the solution, significantly influences the cyclic voltammetric response of 3-MPA modified electrodes. By studying the electrochemical response of a redox probe like ferricyanide (B76249) at a 3-MPA SAM-modified electrode at different pH values, an electrochemical titration curve can be generated. researchgate.net This allows for the determination of the surface pKa of the terminal carboxylic acid groups, which was found to be 5.2 ± 0.1. researchgate.net

Electrode Surface Modification for Chemical and Biosensors

The ability of 3-Mercaptopropionic acid to form stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of its application in the development of chemical and biosensors. researchgate.netui.ac.id The thiol group of 3-MPA forms a strong covalent bond with the gold surface, while the terminal carboxylic acid group provides a versatile anchor for the subsequent immobilization of other molecules. ui.ac.idresearchgate.net This surface modification enhances the sensitivity and selectivity of the electrode for the detection of specific analytes. researchgate.net

Chemical Sensors:

A prime example of a chemical sensor is the modification of a gold electrode with 3-MPA for the detection of copper ions (Cu²⁺). ui.ac.id In one study, a gold electrode was modified by immobilizing 3-MPA, and this surface was further functionalized with ethylenediaminetetraacetic acid (EDTA), a strong chelating agent for copper ions. ui.ac.idaip.org The performance of the bare gold electrode, the 3-MPA modified electrode (Au-3MPA), and the 3-MPA-EDTA modified electrode (Au-3MPA-EDTA) were compared using cyclic voltammetry. ui.ac.idaip.org The Au-3MPA-EDTA electrode exhibited the highest oxidation current for Cu²⁺ at pH 5, demonstrating its enhanced sensitivity. ui.ac.idaip.org

Electrode TypeOxidation Current for Cu²⁺ (A) at 0.35 V
Au-Bare7.42 x 10⁻⁵
Au-3MPA5.92 x 10⁻⁵
Au-3MPA-EDTA8.07 x 10⁻⁵

Biosensors:

The versatility of 3-MPA modified electrodes extends to the realm of biosensors for detecting biological molecules. For instance, an electrochemical aptasensor for the determination of digoxin (B3395198) was developed by modifying a gold screen-printed electrode with gold nanoparticles, followed by the self-assembly of a 3-MPA layer. researchgate.net An amino-labeled digoxin-specific aptamer was then covalently attached to the carboxylic acid groups of the 3-MPA. researchgate.net This sensor demonstrated a wide linear dynamic range and a very low detection limit for digoxin. researchgate.net

In another application, 3-MPA was used in the fabrication of an electrochemical DNA biosensor. nih.gov A screen-printed carbon electrode was modified with gold nanoparticles and 3-MPA-capped Zinc Sulfide (B99878) (ZnS) quantum dots. nih.gov This platform served as an immobilization matrix for a DNA probe, and the resulting biosensor was used for the determination of the gender of Arowana fish. nih.gov The inclusion of the 3-MPA capped quantum dots enhanced the electron transfer, leading to improved analytical performance. nih.gov The biosensor exhibited a low limit of detection for the target DNA. nih.gov

Biosensor ApplicationAnalyteLinear Dynamic RangeLimit of Detection
Digoxin AptasensorDigoxin0.1 pM to 1.0 µM0.050 pM
DNA Biosensor (Synthetic Target)Target DNA1 × 10⁻⁹ µM to 1 × 10⁻³ µM1 × 10⁻¹¹ µM
DNA Biosensor (Arowana Fish)Target DNA1 × 10⁻¹¹ µM to 1 × 10⁻⁶ µM1 × 10⁻¹¹ µM

These examples highlight the critical role of 3-Mercaptopropionic acid in advancing analytical chemistry by enabling the creation of highly sensitive and selective electrochemical sensors and biosensors. The ability to tailor the surface properties of electrodes through 3-MPA modification opens up a wide array of possibilities for detecting various chemical and biological species.

Computational and Theoretical Investigations of 3 Mercaptopropionic Acid Systems

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of 3-Mercaptopropionic Acid (3-MPA) and its derivatives. This computational approach allows for a detailed examination of electronic structures, molecular geometries, and reaction pathways at the atomic level.

DFT calculations are instrumental in understanding the electronic characteristics of 3-MPA systems. These calculations typically involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, providing insights into the molecule's reactivity and spectroscopic properties.

For instance, studies on derivatives of 3-mercaptopropanoic acid have utilized the B3LYP functional with various basis sets, such as 6-31G* and 6-31G**, to analyze their vibrational spectra. nih.gov The choice of functional is critical; comparisons have shown that hybrid functionals like B3LYP often yield results in better agreement with experimental data than methods like Hartree-Fock (HF). nih.gov Test calculations on similar mercaptan compounds have indicated that the B3LYP theory level, combined with a C-PCM solvation model, can provide accurate total energy calculations. mdpi.com These electronic structure calculations are foundational for determining a range of thermodynamic and chemical activity descriptors, including bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), which help to characterize the molecule's antiradical activity. mdpi.com

Table 1: Comparison of Computational Methods for Vibrational Spectra Analysis

Method Basis Set Agreement with Experiment
B3LYP 6-31G** Good
B3LYP 6-31G* Good
HF 6-31G** Less Accurate than B3LYP
HF 6-31G* Less Accurate than B3LYP

Data derived from studies on 3-mercaptopropanoic acid derivatives. nih.gov

Understanding the three-dimensional structure of 3-MPA is crucial for predicting its behavior. Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms in the molecule. This process calculates the energy at an initial geometry and iteratively searches for a new geometry with lower energy until a minimum is reached. mdpi.com

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For flexible molecules like 3-MPA and its derivatives, multiple conformers may exist with small energy differences. chemrxiv.orgresearchgate.net DFT studies, often incorporating dispersion corrections (e.g., B3LYP-D3), are used to determine the relative stabilities of these conformers. nih.gov For example, in studies of related molecules, ground-state geometries have been optimized using methods like B3LYP/6-31G** without symmetry constraints to accurately predict their structures. nih.gov The choice of basis set, such as the commonly used 3-21G or more advanced ones like 6-31G**, can influence the results of the optimization. mdpi.com

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions involving 3-MPA, thereby elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways.

For example, computational studies can shed light on the oxidation mechanism of 3-MPA. The electrochemical oxidation of 3-MPA has been described as an EC2E type mechanism, where the second electron transfer step involves the oxidation of the disulfide. researchgate.net DFT can be used to model the energetics of such electron transfer and dimerization steps. Similarly, the mechanism of thiol-based "click chemistry," such as the base-catalyzed thiol-epoxy reaction, involves the nucleophilic attack of a thiolate anion on an epoxy ring. nih.gov DFT calculations can model the deprotonation of the thiol group and the subsequent ring-opening reaction, providing a detailed picture of the reaction coordinate. The addition of the 3-MPA thiol group to double bonds, a reaction that can proceed without a radical mechanism, is another area where computational pathway analysis can provide significant insights. researchgate.net

Ab Initio Quantum Chemical Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate results for the thermodynamic and electronic properties of molecular systems.

Ab initio calculations have been employed to study the thermodynamics of complex formation between 3-MPA and metal ions. These studies are crucial for understanding the chelating behavior of 3-MPA, which is relevant in fields such as environmental chemistry and materials science.

Research on the complexation of Bi(III) with 3-mercaptopropionic acid has utilized ab initio simulations to investigate the stoichiometry, stability, and geometry of the resulting complex species. researchgate.net These calculations help to confirm that the complex species often have cyclic S,O-chelate structures. By computing the Gibbs free energy of complexation reactions, the stability constants of the complexes can be predicted. researchgate.net Such computational studies, combined with experimental techniques like UV-Vis and NMR spectroscopy, provide a comprehensive understanding of the binding thermodynamics. researchgate.net The ability to model these interactions in aqueous solutions is particularly important for predicting their behavior in biological and environmental systems. researchgate.net

Table 2: Key Thermodynamic Parameters in Complexation Studies

Parameter Description Method of Determination
Stoichiometry The ratio of metal ions to ligands in a complex. Ab initio simulation, Spectroscopic methods
Stability Constant An equilibrium constant for the formation of a complex in solution. Ab initio calculation of Gibbs free energy
Geometry The three-dimensional arrangement of atoms in the complex. Ab initio simulation, EXAFS
Enthalpy of Formation The change in enthalpy during the formation of the complex. Calorimetric measurements, Ab initio calculations

Information based on methodologies used in complexation studies. researchgate.netresearchgate.net

The accuracy of ab initio calculations is highly dependent on the chosen methodology, including the level of theory and the basis set. The selection of an appropriate method is a critical step in any computational study and often involves a balance between accuracy and computational cost.

For complex systems, such as the interaction of 3-MPA with metal ions, a key goal is to choose a quantum chemical methodology that can accurately describe the thermodynamics of complexation. researchgate.net This may involve testing several methods and comparing the results with experimental data. For instance, in the study of Bi(III) complexation with mercapto-ligands, ab initio simulations were performed specifically to aid in the selection of an appropriate quantum chemical approach. researchgate.net The choice often depends on the specific properties being investigated. Methods like Hartree-Fock are foundational, but more advanced methods that include electron correlation, such as Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, may be necessary for higher accuracy. The choice of basis set is also crucial, with larger, more flexible basis sets generally providing more accurate results at a higher computational expense. mdpi.com Ultimately, the goal is to select a level of theory that reliably predicts experimental observations and provides predictive power for new systems. nih.gov

Structure-Reactivity Relationship Studies

Computational and theoretical investigations into 3-mercaptopropionic acid (3-MPA) have provided significant insights into the relationship between its molecular structure and chemical reactivity. These studies often employ methods like Density Functional Theory (DFT) to elucidate the roles of its distinct functional groups—the thiol (-SH) and the carboxylic acid (-COOH)—in various chemical interactions.

A key area of research has been the application of 3-MPA in mineral processing, specifically as a selective depressant in the flotation separation of chalcopyrite (CuFeS₂) from galena (PbS). researchgate.net Computational chemistry has been instrumental in understanding the selectivity of 3-MPA compared to other mercapto acids. researchgate.net

First-principle calculations have demonstrated that both the sulfhydryl and carboxyl groups of 3-MPA are the primary reactive and chelating centers for metal ions on sulfide (B99878) mineral surfaces. researchgate.net The molecule's bifunctional nature allows it to form stable complexes with metal ions, a critical factor in its function as a depressant.

Detailed research findings from these computational studies highlight the superior performance of 3-MPA in this application. The binding energies calculated for 3-MPA with copper ions (Cu²⁺) are significantly higher—by 300–400 kJ/mol—than its binding energies with lead ions (Pb²⁺). researchgate.net This pronounced difference in binding affinity indicates a much stronger interaction with chalcopyrite surfaces than with galena, explaining its high selectivity. researchgate.net

The frontier orbital electron density distributions, another critical aspect revealed by computational models, further support these findings. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the thiol and carboxyl groups are the most probable sites for electrophilic and nucleophilic attacks, respectively, driving the chelation process.

Comparative studies with other mercapto acids have established a clear structure-reactivity and chelating ability order. researchgate.net

Reactivity and Chelating Ability Order of Mercapto Acids

CompoundRelative Reactivity and Chelating Ability
3-Mercaptopropionic acidHighest
3-Mercaptoisobutyric acidIntermediate
Mercaptoacetic acidLowest

This trend, derived from computational calculations, aligns well with experimental flotation results, which confirm that 3-mercaptopropionic acid provides better selectivity than mercaptoacetic acid. researchgate.net The agreement between theoretical predictions and experimental outcomes underscores the predictive power of computational chemistry in understanding and optimizing the performance of such chemical agents.

The mechanism of oxidation of 3-MPA has also been a subject of theoretical study. In acidic conditions, the rate-controlling step is the nucleophilic attack by the sulfur atom on the peroxide bond. researchgate.net Theoretical extrapolations of pH dependency suggest that the deprotonated dianion form of the molecule exhibits the highest rate of attack. researchgate.net

These computational investigations are crucial for rationally designing more effective and selective reagents for various industrial and biochemical applications by providing a molecular-level understanding of how structural modifications influence reactivity.

Biochemical and Enzymatic Research Involving 3 Mercaptopropionic Acid

Enzyme Inhibition Studies

3-Mercaptopropionic acid (3-MPA) is a recognized inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. researcher.lifenih.gov This inhibition has been a subject of study to understand the metabolic regulation of GABA and the mechanisms underlying certain types of seizures. nih.gov Research indicates that 3-MPA acts as a competitive inhibitor with respect to the substrate, glutamate. researchgate.net

Studies on rat brains have demonstrated that the administration of 3-MPA leads to a significant decrease in GAD activity. In adult rats, enzyme activity was observed to decrease by 14.1% within one minute of administration, with a gradual decline leading up to the onset of seizures. nih.gov In contrast, immature rats showed a more pronounced initial drop in GAD activity, decreasing by 41.4% after one minute, despite a longer latency to seizure onset. nih.gov This suggests differences in the blood-brain barrier maturity may influence the inhibitory effects of 3-MPA. nih.gov The inhibitory action of 3-MPA on GAD can be counteracted by increasing the concentration of the pyridoxal phosphate (PLP) coenzyme, a necessary cofactor for GAD activity. researchgate.net

The following table summarizes the observed inhibition of GAD activity in rat brains following the administration of 3-MPA.

Animal GroupTime After AdministrationPercentage Decrease in GAD Activity
Adult Rats1 minute14.1%
Immature Rats1 minute41.4%

Data derived from studies on the time course of GAD inhibition following 3-MPA administration. nih.gov

The reactivity of the thiol group in 3-mercaptopropionic acid allows it to interact with and inhibit enzymes that are dependent on sulfhydryl groups for their activity. mdpi.com Sulfhydryl groups in enzymes, typically from cysteine residues, are crucial for their catalytic function and structural integrity. mdpi.com The blockage or modification of these groups can lead to significant or complete inhibition of enzyme activity. mdpi.com While the broader effects of 3-MPA on various sulfhydryl enzymes are an area of interest, specific detailed studies outlining the inhibition of a wide range of these enzymes by 3-MPA are not extensively covered in the provided research. However, it is a known characteristic of thiol-containing compounds to interact with sulfhydryl-dependent enzymes. researchgate.net

Biosynthesis and Metabolic Pathways

3-Mercaptopropionic acid is a naturally occurring thiol compound found in various aquatic environments. oup.comresearchgate.net Its presence is often a result of both biological and non-biological transformations of sulfur-containing compounds. oup.comresearchgate.net Notably, 3-MPA has been identified as a metabolite in the hyperthermophilic methanogen Methanocaldococcus jannaschii. oup.comnih.gov This archaeon, originally isolated from a deep-sea hydrothermal vent, provides a model for studying ancient metabolic pathways. oup.com In a non-targeted analysis of thiol-containing compounds in M. jannaschii, 3-MPA was discovered alongside two other novel metabolites: 2-hydroxy-4-mercaptobutyric acid (HMBA) and 4-mercapto-2-oxobutyric acid (MOB). oup.comnih.gov

Research on M. jannaschii has provided evidence for a biosynthetic pathway leading to the formation of 3-mercaptopropionic acid. oup.comnih.gov The proposed pathway begins with the biosynthesis of 2-hydroxy-4-mercaptobutyric acid (HMBA) from malate semialdehyde and hydrogen sulfide (B99878). researchgate.netnih.gov This initial step is thought to utilize a mechanism similar to the biosynthesis of other thiol-containing molecules in methanogens, where an aldehyde is converted into a thiol. oup.comnih.gov

Following its formation, HMBA is oxidized to 4-mercapto-2-oxobutyric acid (MOB). nih.govchemicalbook.com This reaction is catalyzed by the NAD-dependent enzyme L-sulfolactate dehydrogenase, which is derived from the MJ1425 gene in M. jannaschii. oup.comnih.gov Finally, cell extracts of M. jannaschii have demonstrated the ability to convert HMBA into 3-mercaptopropionic acid, indicating that HMBA serves as a biosynthetic precursor. oup.comnih.gov This pathway represents a previously unknown route for the natural production of 3-MPA. oup.com

The key enzymatic steps in the proposed biosynthesis of 3-MPA in M. jannaschii are outlined below.

Precursor(s)Intermediate(s)ProductKey Enzyme
Malate semialdehyde, Hydrogen sulfide2-hydroxy-4-mercaptobutyric acid (HMBA)4-mercapto-2-oxobutyric acid (MOB)L-sulfolactate dehydrogenase
2-hydroxy-4-mercaptobutyric acid (HMBA)-3-Mercaptopropionic acid (3-MPA)Not specified

This table illustrates the proposed biosynthetic pathway of 3-MPA in Methanocaldococcus jannaschii. oup.comnih.govchemicalbook.com

3-Mercaptopropionic acid is involved in the broader context of sulfur metabolism in marine environments. oup.com It is recognized as a degradation product in the catabolism of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound produced by marine phytoplankton. frontiersin.org The bacterial catabolism of DMSP can proceed through a demethylation pathway, which leads to the formation of methylmercaptopropionate (MMPA). frontiersin.orgfrontiersin.org While not a direct product of the primary DMSP cleavage, 3-MPA is structurally related and part of the complex web of sulfur compound transformations in marine ecosystems. oup.com

In some aerobic bacteria, such as Tetrathiobacter mimigardefordensis, 3-MPA is an intermediate in the degradation of 3,3′-dithiodipropionic acid (DTDP). researchgate.net In this pathway, DTDP is first cleaved to form two molecules of 3-MPA. researchgate.net The 3-MPA is then oxidized by a dioxygenase to 3-sulfinopropionic acid, which is further metabolized to propionyl-CoA. researchgate.net This highlights the role of 3-MPA as a key intermediate in the microbial catabolism of organic sulfur compounds. researchgate.net

Mechanistic Probes in Biological Systems

3-Mercaptopropionic acid (3-MPA) serves as a valuable mechanistic probe in biochemical and enzymatic research due to its ability to interact with and inhibit specific enzymes, thereby helping to elucidate metabolic pathways and enzyme mechanisms. Its utility as a probe stems from its structural characteristics, namely the presence of a thiol group, which can interact with enzyme active sites, particularly those of thiol-dependent enzymes.

One of the primary applications of 3-mercaptopropionic acid as a mechanistic probe is in the study of fatty acid oxidation. Research has shown that 3-MPA is a potent inhibitor of this process in rat heart mitochondria. researchgate.netnih.gov The inhibitory effect is specific to fatty acid substrates like palmitoylcarnitine and octanoate, while respiration with pyruvate as a substrate remains unaffected. researchgate.netnih.gov This specificity allows researchers to dissect the components of mitochondrial respiration.

The mechanism of inhibition by 3-mercaptopropionic acid in fatty acid oxidation is not a result of irreversible inactivation of the enzymes involved. researchgate.netnih.gov Instead, it is believed that 3-MPA must first be metabolized in an energy-dependent reaction to become an effective inhibitor. researchgate.netnih.gov The resulting metabolite, 3-mercaptopropionyl-CoA, and its S-acyl derivatives are thought to be the active inhibitory compounds. researchgate.netnih.gov Specifically, 3-mercaptopropionyl-CoA has been found to inhibit acyl-CoA dehydrogenase, a key enzyme in the β-oxidation pathway. researchgate.netnih.gov Furthermore, long-chain S-acyl-3-mercaptopropionyl-CoA thioesters can reversibly inhibit several enzymes in the β-oxidation process. researchgate.netnih.gov

Another significant use of 3-mercaptopropionic acid as a mechanistic probe is in neuroscience research, where it acts as a competitive inhibitor of glutamate decarboxylase (GAD). wikipedia.org GAD is the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GAD, 3-mercaptopropionic acid reduces the concentration of GABA in the brain, which can lead to convulsions. This action allows researchers to study the role of GABAergic neurotransmission in various physiological and pathological processes.

The versatility of 3-mercaptopropionic acid as a research tool is further highlighted by its general use in the study of enzymes that rely on sulfhydryl groups for their activity. atamankimya.comatamankimya.com By observing the effects of 3-MPA on these enzymes, scientists can gain insights into their catalytic mechanisms and the importance of the thiol group in their function.

Table 1: Inhibition of Fatty Acid Oxidation by 3-Mercaptopropionic Acid and Related Compounds This table summarizes the inhibitory effects of 3-mercaptopropionic acid and other short-chain mercapto acids on mitochondrial respiration with different substrates.

CompoundSubstrateInhibitory Effect
3-Mercaptopropionic acid PalmitoylcarnitinePotent inhibitor researchgate.netnih.gov
3-Mercaptopropionic acid OctanoatePotent inhibitor researchgate.netnih.gov
3-Mercaptopropionic acid PyruvateNo effect researchgate.netnih.gov
2-Mercaptoacetic acid PalmitoylcarnitineInhibits only at much higher concentrations researchgate.netnih.gov
2-Mercaptopropionic acid PalmitoylcarnitineVirtually no effect researchgate.netnih.gov

Table 2: Mechanistic Details of 3-Mercaptopropionic Acid Inhibition of β-Oxidation This table outlines the proposed mechanism of inhibition of fatty acid β-oxidation by 3-mercaptopropionic acid, highlighting the active metabolites and their target enzymes.

Metabolite of 3-MPATarget EnzymeType of Inhibition
3-Mercaptopropionyl-CoA Acyl-CoA dehydrogenaseReversible researchgate.netnih.gov
S-myristoyl-3-mercaptopropionyl-CoA Several β-oxidation enzymesReversible researchgate.netnih.gov

Advanced Chemical Applications in Environmental and Industrial Contexts Research Focus

Chelation Chemistry for Environmental Remediation

3-Mercaptoacrylic acid's bifunctional nature, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group, makes it a potent chelating agent for heavy metal remediation in wastewater. atamankimya.comwikipedia.org The thiol group exhibits a strong affinity for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺), forming stable mercaptide complexes. This process effectively sequesters toxic metal ions from aqueous solutions, facilitating their removal. mdpi.comnih.gov

Mercury (Hg): The sulfhydryl group in mercapto-compounds readily binds with mercury ions. mdpi.comnih.gov This interaction forms a stable, less soluble mercury sulfide (B99878) compound, which aids in the immobilization and removal of mercury from contaminated water. mdpi.com While specific studies on this compound are limited, the principle of using sulfhydryl-containing agents for mercury remediation is well-established, with compounds like 2,3-dimercaptosuccinic acid (DMSA) being effectively used. nih.gov The affinity of sulfur ligands for mercury is a key factor in its capture from industrial effluents. mdpi.com

Lead (Pb) and Copper (Cu): Research has demonstrated the efficacy of mercaptoacrylic acid derivatives in counteracting the toxic effects of lead. nih.gov These compounds enhance the excretion of the metal by forming stable chelates. nih.gov The thiol group can bind to metal surfaces and ions, a principle that applies to both corrosion inhibition and chelation from a solution. atamankimya.com For copper, the strong interaction between mercapto functional groups and the metal is utilized in creating protective layers on copper surfaces, a mechanism that also underlies its ability to chelate copper ions from wastewater. semanticscholar.orgnih.gov The formation of these complexes prevents the metal ions from participating in further chemical reactions, thus reducing their bioavailability and toxicity. nih.gov

Table 1: Efficacy of Mercapto-Compounds in Heavy Metal Chelation

Heavy MetalChelating Compound TypeMechanism of ActionObserved OutcomeReference
Mercury (Hg)Sulfhydryl-containing agentsFormation of stable, insoluble mercury sulfide (HgS) complexes.Immobilization and reduced solubility of mercury in water. mdpi.com
Lead (Pb)Mercaptoacrylic acid derivatives (e.g., 1,2-PDMA)Forms stable chelates, enhancing metal excretion.Mobilization of tissue metals and increased urinary excretion. nih.gov
Nickel (Ni)Mercaptoacrylic acid derivatives (e.g., 1,2-PDMA)Binds to metal ions, facilitating their removal from the body.Enhanced excretion and reduction of the body's metal burden. nih.gov
Copper (Cu)3-Mercaptopropanoic acid (related compound)Forms a strong bond with copper ions.Effective in forming protective layers, indicating strong chelation potential. semanticscholar.orgnih.gov

Mechanistic Studies of Corrosion Inhibition

The molecular structure of this compound allows it to be an effective corrosion inhibitor, particularly for metals like steel and copper in corrosive environments. semanticscholar.orgdoaj.org The inhibition mechanism primarily involves the adsorption of the molecule onto the metal surface, which blocks active sites and slows down both anodic and cathodic corrosion reactions. mdpi.comresearchgate.net

The primary mechanism of corrosion inhibition by this compound and its analogues is the formation of a protective, chemisorbed film on the metal surface. doaj.org This self-assembled monolayer (SAM) acts as a physical barrier, isolating the metal from the aggressive corrosive medium. atamankimya.comsemanticscholar.org

The process involves the interaction of the thiol group (-SH) with the metal. For instance, on copper and its alloys, the mercapto group has a strong affinity and forms a dense, protective layer. semanticscholar.org This bond is strong and leads to the creation of a stable film that suppresses the dissolution of the metal. nih.govdoaj.org The carboxylic acid end of the molecule can also interact with the surface or remain oriented towards the solution, potentially influencing the film's properties.

Electrochemical studies on the closely related 3-mercaptopropionic acid (MPA) have shown significant corrosion inhibition efficiency. In a 1% NaCl solution aerated with CO2, MPA demonstrated an inhibition efficiency of 85% to 90% for carbon steel. doaj.org It acts as a cathodic-type inhibitor, affecting the cathodic processes of the corrosion reaction. doaj.org Similarly, when used in a sol-gel coating for copper in a 3.5% NaCl solution, an MPA-doped formulation achieved a remarkable corrosion protection efficiency of 99.9%. semanticscholar.orgnih.gov This high level of protection is attributed to the formation of a dense, uniform, and strongly adhered layer on the copper surface. semanticscholar.org

Table 2: Corrosion Inhibition Efficiency of 3-Mercaptopropionic Acid (MPA)

MetalCorrosive MediumInhibitor SystemInhibition Efficiency (IE %)Reference
Carbon Steel1% NaCl solution with CO23-Mercaptopropionic acid (MPA)85% - 90% doaj.org
Copper (Cu)3.5% NaCl solutionMPA-doped chitosan/hybrid sol-gel coating99.9% semanticscholar.orgnih.gov

Future Research Perspectives and Challenges

Development of Sustainable Synthetic Routes

The conventional synthesis of mercapto-functionalized acids often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge for the future is the development of green and sustainable synthetic pathways for 3-Mercaptoacrylic acid. Research is increasingly focused on biocatalytic methods and processes that leverage renewable feedstocks.

Key areas of future investigation include:

Biocatalytic Synthesis: Exploring enzymatic pathways for the production of this compound could offer a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netresearchgate.net The biosynthesis of related compounds like 3-hydroxypropionic acid from renewable sources is an area of active research, suggesting potential for similar biocatalytic routes to this compound. researchgate.netrsc.org

Atom Economy and Waste Reduction: Future synthetic strategies will need to maximize atom economy, minimizing the formation of byproducts. google.comwipo.int This includes the development of catalytic systems that are highly selective and can be recycled and reused.

Alternative Starting Materials: Research into deriving acrylic acid, a potential precursor, from biorenewable sources is ongoing and could provide a more sustainable starting point for the synthesis of this compound. researchgate.netrsc.org

Synthetic ApproachPotential AdvantagesResearch Challenges
Biocatalysis Use of renewable feedstocks, milder reaction conditions, high selectivity. researchgate.netEnzyme discovery and engineering, process optimization for industrial scale-up.
Green Chemistry Reduced waste, improved atom economy, safer reagents. rsc.orgsemanticscholar.orgCatalyst development, reaction condition optimization, cost-effectiveness.
Renewable Feedstocks Reduced reliance on petrochemicals, lower carbon footprint. rsc.orgEfficient conversion pathways, separation and purification of products.

Exploration of Novel Functional Materials Utilizing this compound

The dual functionality of this compound makes it an attractive building block for a wide array of functional materials. Its thiol group can participate in "click" chemistry reactions, such as thiol-ene additions, which are known for their high efficiency and mild reaction conditions. rsc.org This allows for the precise engineering of material properties.

Future research directions in this area include:

Advanced Polymers and Hydrogels: The incorporation of this compound into polymer backbones can introduce new functionalities. Its use as a chain transfer agent can control molecular weight in polymerization processes. semanticscholar.orgums.edu.myresearchgate.netjindunchemistry.com There is potential for creating novel hydrogels with tailored properties for applications in biomedicine and soft robotics.

Surface Modification: The thiol group of this compound can strongly bind to the surfaces of metals like gold, allowing for the creation of self-assembled monolayers (SAMs). atamankimya.com This can be exploited for the development of biosensors, corrosion inhibitors, and modified nanoparticles. atamankimya.comwikipedia.orgnih.govresearchgate.net

Nanocomposites: As a capping agent, this compound can be used to stabilize nanoparticles and influence their properties. atamankimya.comsigmaaldrich.com Research into nanocomposite films incorporating quantum dots for optoelectronic applications is an emerging field. sigmaaldrich.com

In-depth Mechanistic Understanding of Complex Interactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. The interplay between its thiol and carboxylic acid groups can lead to complex chemical behavior.

Key areas for future mechanistic studies are:

Oxidation and Reduction Chemistry: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. researchgate.netcdnsciencepub.com A thorough understanding of these redox processes is essential for applications where stability is critical.

Coordination Chemistry: The ability of both the thiol and carboxylic acid groups to coordinate with metal ions opens up possibilities in areas like catalysis and metal ion sensing. researchgate.net The coordination of this compound with zinc ions in metal-organic frameworks (MOFs) has been a subject of recent study. unlp.edu.ar

Thiol-Ene "Click" Chemistry: While the general mechanism of thiol-ene reactions is well-understood, the specific kinetics and selectivity of this compound in these reactions warrant further investigation to fully harness its potential in polymer and materials synthesis. sci-hub.boxnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new materials and applications.

Future research will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. als-journal.commdpi.comnih.gov This can help in predicting reaction outcomes and designing molecules with specific properties.

Molecular Dynamics Simulations: These simulations can be used to study the behavior of this compound in complex environments, such as at interfaces or within polymer matrices. This can aid in the design of functional materials with desired bulk properties.

Predictive Modeling for Material Properties: By combining computational data with experimental results, it is possible to develop models that can predict the properties of new materials based on their chemical structure. This rational design approach can significantly reduce the time and resources required for materials discovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-mercaptoacrylic acid with high purity, and how can decomposition be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves thiol-ene reactions or carboxylation of mercaptoalkenes. To minimize decomposition, avoid exposure to light, oxygen, and elevated temperatures. Use inert atmospheres (e.g., nitrogen) and stabilize intermediates with reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) . Purity can be verified via HPLC with UV detection at 210–220 nm, calibrated against certified reference standards .

Q. How should researchers characterize this compound to confirm structural integrity and functional group activity?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and carboxylic acid (-COOH) at ~1700 cm⁻¹.
  • NMR : ¹H NMR should show vinyl proton signals (δ 5.5–6.5 ppm) and carboxylic acid protons (δ 10–12 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks. Include elemental analysis for sulfur content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile), fume hoods, and protective eyewear. Avoid contact with strong oxidizers (e.g., HNO₃) due to risk of exothermic reactions. Store in amber glass under nitrogen at 4°C to prevent thiol oxidation. Monitor air quality for sulfur oxide byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Perform controlled stability studies using buffered solutions (pH 2–12) and track degradation via LC-MS. Compare kinetics under inert vs. aerobic conditions. Conflicting data often arise from trace metal impurities (e.g., Fe³⁺) accelerating oxidation; use chelating agents like EDTA in buffers . Publish raw kinetic data and statistical significance (p < 0.05) to enable cross-validation .

Q. What experimental designs are optimal for studying the role of this compound in radical scavenging or polymerization reactions?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical quenching efficiency. For polymerization, employ RAFT (reversible addition-fragmentation chain-transfer) mechanisms with controlled initiator ratios. Monitor reaction progress via gel permeation chromatography (GPC) and validate with Arrhenius plots for activation energy .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols. Collaborate with multiple labs for inter-laboratory validation. Use quantum chemical calculations (DFT) to predict spectral peaks and compare with empirical data . Document batch-specific impurities (e.g., disulfide dimers) that may skew results .

Q. What strategies improve the reproducibility of this compound-based surface functionalization in nanomaterials research?

  • Methodological Answer : Pre-treat substrates (e.g., Au surfaces) with piranha solution to remove organic contaminants. Optimize self-assembled monolayer (SAM) formation by varying immersion time (1–24 hrs) and solvent polarity (ethanol vs. THF). Validate SAM quality using AFM or ellipsometry .

Data Contradiction and Synthesis Challenges

Q. Why do studies report conflicting bioactivity results for this compound in antioxidant assays?

  • Methodological Answer : Variability arises from assay choice (e.g., DPPH vs. ABTS) and thiol interference in colorimetric readouts. Use cell-based assays (e.g., ROS detection in HepG2 cells) for physiological relevance. Normalize results to positive controls (e.g., ascorbic acid) and report molar extinction coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.